MLN120B dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOVWFBTRXQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MLN120B Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLN120B dihydrochloride is a potent, selective, and ATP-competitive small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, MLN120B effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation and transcriptional activity of NF-κB, a key driver of cellular processes implicated in inflammation and oncology, particularly in multiple myeloma. Preclinical studies have demonstrated the efficacy of MLN120B in inhibiting cancer cell growth both in vitro and in vivo. This technical guide provides a comprehensive overview of the mechanism of action of MLN120B, including its effects on the NF-κB signaling cascade, quantitative data from key experiments, detailed experimental protocols, and a discussion of its therapeutic rationale.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism of action of MLN120B is the targeted inhibition of IKKβ. IKKβ is a central component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (IKKγ). In the canonical NF-κB pathway, various stimuli, such as the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate upstream kinases like TGF-β-activated kinase 1 (TAK1). TAK1, in turn, phosphorylates and activates the IKK complex.
Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of the p50 and p65 (RelA) subunits, allowing it to translocate from the cytoplasm to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, driving the transcription of proteins involved in inflammation, cell survival, proliferation, and anti-apoptotic processes.
MLN120B, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of IKKβ, preventing the transfer of a phosphate group to IκBα. This blockade of IκBα phosphorylation is the pivotal step in the inhibitory action of MLN120B. By stabilizing the IκBα-NF-κB complex in the cytoplasm, MLN120B effectively shuts down the downstream signaling cascade.
Quantitative Data Summary
The inhibitory activity of MLN120B has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of MLN120B
| Target | Assay Type | IC50 Value | Source |
| Recombinant IKKβ | Kinase Assay | 45 nM - 60 nM | [2][3][4] |
| Other IKK Isoforms | Kinase Assay | > 50 µM | [3] |
| LPS-induced NF-κB activation in RAW264.7 cells | Reporter Assay | 1.4 µM | [2] |
Table 2: Cellular Effects of MLN120B on Multiple Myeloma (MM) Cell Lines
| Cell Lines | Treatment/Assay | Concentration | Effect | Source |
| MM.1S, RPMI 8226, INA6 | TNF-α-induced IκBα phosphorylation | 5-20 µM | Complete abrogation | [2] |
| MM.1S, RPMI 8226, INA6 | TNF-α-induced p65 phosphorylation | 1.25-20 µM | Blocked | [2] |
| Various MM cell lines | Proliferation (MTT & [³H]thymidine uptake) | > 20 µM (72h) | 5-50% and 18-70% inhibition, respectively | [5] |
| MM.1S, U266, INA6 | Adherence to Bone Marrow Stromal Cells (BMSCs) | 1.25-40 µM (72h) | Almost complete blockage of growth stimulation | [2][6] |
| BMSCs | Constitutive IL-6 secretion | Not specified | 70-80% inhibition | [6][7] |
Table 3: In Vivo Efficacy of MLN120B
| Animal Model | Dosing Regimen | Outcome | Source |
| SCID-hu mouse model of human multiple myeloma | 50 mg/kg, oral, twice daily for 3 weeks | Reduction in serum human IL-6 receptor (shuIL-6R), a marker of tumor growth; trend toward prolonged survival | [2] |
| Rat model of arthritis | 1-30 mg/kg, oral, twice daily for 3 weeks | Dose-dependent inhibition of paw swelling; protection against cartilage and bone erosion | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the study by Hideshima et al. (2006) in Clinical Cancer Research.[5]
1. Cell Culture and Reagents
-
Cell Lines: Human multiple myeloma (MM) cell lines (e.g., MM.1S, RPMI 8226, INA6) and bone marrow stromal cells (BMSCs) were used.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MLN120B Preparation: MLN120B was dissolved in DMSO to create a stock solution and then diluted to the final concentrations in the culture medium.
2. Western Blot Analysis for Phosphorylated IκBα
-
Cell Treatment: MM cells were treated with varying concentrations of MLN120B (e.g., 5 and 10 µmol/L) for a specified time (e.g., 90 minutes) before stimulation with TNF-α (e.g., 10 ng/mL).
-
Lysate Preparation: Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% nonfat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The membrane was stripped and re-probed with an antibody for total IκBα as a loading control.
3. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Nuclear Extract Preparation: MM cells were treated with MLN120B and/or TNF-α as described above. Nuclear extracts were prepared using a nuclear extraction kit according to the manufacturer's instructions.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') was end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Nuclear extract protein (e.g., 5 µg) was incubated with the ³²P-labeled NF-κB probe in a binding buffer for 20 minutes at room temperature. For supershift assays, an antibody specific to the p65 subunit of NF-κB was added to the reaction mixture.
-
Electrophoresis: The protein-DNA complexes were resolved on a 4% non-denaturing polyacrylamide gel in 0.5x Tris-borate-EDTA (TBE) buffer.
-
Detection: The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.
4. Cell Proliferation Assays (MTT and [³H]Thymidine Uptake)
-
Cell Seeding: MM cells were seeded in 96-well plates at a density of 3 × 10⁴ cells per well.
-
Treatment: Cells were incubated with various concentrations of MLN120B (e.g., 2.5-40 µmol/L) for 72 hours.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in isopropanol, and the absorbance was measured at 570 nm.
-
[³H]Thymidine Uptake Assay: During the last 8 hours of the 72-hour incubation, [³H]thymidine (1 µCi/well) was added to each well. Cells were then harvested onto glass fiber filters, and the incorporation of [³H]thymidine was measured using a scintillation counter.
Therapeutic Rationale and Clinical Perspective
The constitutive activation of the NF-κB pathway is a hallmark of many human cancers, including multiple myeloma. This aberrant signaling promotes cancer cell proliferation, survival, and resistance to conventional therapies.[8] By specifically targeting IKKβ, the gatekeeper of the canonical NF-κB pathway, MLN120B offers a rational therapeutic strategy to counteract these pro-tumorigenic effects.
The preclinical data for MLN120B are compelling, demonstrating its ability to inhibit MM cell growth, overcome the protective effects of the bone marrow microenvironment, and enhance the efficacy of conventional chemotherapeutic agents.[5][6] However, the clinical development of IKKβ inhibitors, including MLN120B, has been challenging. Systemic inhibition of a pathway as central as NF-κB can lead to significant on-target toxicities, which has thus far limited their translation to the clinic.[2] Despite these challenges, the robust preclinical efficacy of compounds like MLN120B validates IKKβ as a key therapeutic target. Future research may focus on developing more targeted delivery systems or combination therapies to mitigate toxicity while retaining anti-cancer activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Sapanisertib (MLN0128): A Technical Guide to its Discovery and Preclinical-Clinical History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibitory action prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors, leading to more comprehensive suppression of the PI3K/AKT/mTOR signaling pathway.[5][6] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making sapanisertib a promising therapeutic agent.[4][5] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of sapanisertib.
Discovery and History
Sapanisertib was developed by Millennium Pharmaceuticals, which was later acquired by Takeda Oncology.[7] The compound, initially referred to as INK128, emerged from research efforts to identify more effective mTOR inhibitors that could overcome the limitations of first-generation rapalogs.[8][9] The key innovation was the development of a small molecule that directly targets the ATP-binding site of the mTOR kinase, in contrast to the allosteric inhibition of mTORC1 by rapalogs.[6][10] This novel mechanism allows for the inhibition of both mTORC1 and mTORC2.[4][5] The compound was later designated MLN0128 and subsequently named sapanisertib. It is also referred to as TAK-228 in some clinical trial literature.[2][7] Sapanisertib has progressed through numerous preclinical studies and into Phase I and II clinical trials for a variety of solid tumors and hematological malignancies, including breast cancer, endometrial cancer, glioblastoma, and renal cell carcinoma.[7][11][12]
Chemical Properties and Structure
Sapanisertib is a 1,3-benzoxazole substituted by amino and 4-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl groups at positions 2 and 5, respectively.[13]
Table 1: Chemical and Physical Properties of Sapanisertib
| Property | Value | Reference |
| IUPAC Name | 5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | [13] |
| Molecular Formula | C15H15N7O | [13] |
| Molecular Weight | 309.33 g/mol | [13] |
| CAS Number | 1224844-38-5 | [2] |
| Synonyms | INK-128, MLN0128, TAK-228 | [2] |
Mechanism of Action and Signaling Pathway
Sapanisertib is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2.[2][5] By inhibiting mTORC1, sapanisertib blocks the phosphorylation of downstream effectors such as 4E-binding protein 1 (4E-BP1) and p70S6 kinase (S6K), leading to a reduction in protein synthesis and cell growth.[14][15] The concurrent inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, which is a key survival signal.[14][15] This dual inhibition circumvents the feedback loop where mTORC1 inhibition by rapalogs can lead to increased AKT activation, a known mechanism of drug resistance.[5][6]
Quantitative Preclinical Data
Sapanisertib has demonstrated potent and selective inhibitory activity in a variety of preclinical models.
Table 2: In Vitro Kinase Inhibitory Activity of Sapanisertib
| Target | IC50 (nM) | Selectivity vs. mTOR | Reference |
| mTOR | 1 | - | [1][2] |
| PI3Kα | 219 | >200-fold | [14] |
| PI3Kβ | 5293 | >5000-fold | [14] |
| PI3Kγ | 221 | >200-fold | [14] |
| PI3Kδ | 230 | >200-fold | [14] |
Table 3: In Vitro Anti-proliferative Activity of Sapanisertib
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| PC3 | Prostate Cancer | 0.1 | [1] |
Experimental Protocols
mTOR Kinase Inhibition Assay (LanthaScreen™)
This protocol is a representative example for determining the in vitro kinase activity of sapanisertib against mTOR.
-
Reagents and Materials:
-
LanthaScreen™ Kinase Buffer
-
Recombinant mTOR enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
Tb-anti-pSubstrate antibody
-
Sapanisertib (serially diluted)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of sapanisertib in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add the mTOR enzyme and the fluorescein-labeled substrate peptide.
-
Add the diluted sapanisertib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pSubstrate antibody to detect the phosphorylated product.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]
-
Western Blot Analysis of mTOR Pathway Modulation
This protocol outlines the general steps to assess the effect of sapanisertib on the phosphorylation of key mTOR pathway proteins.
-
Cell Culture and Lysis:
-
Seed cancer cells (e.g., PC3, ZR-75-1) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of sapanisertib or DMSO for a specified duration (e.g., 24 hours).[14]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C. (Typical antibody dilutions range from 1:1000 to 1:2000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of sapanisertib in a mouse xenograft model.
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.[17]
-
Administer sapanisertib orally by gavage at the desired dose and schedule (e.g., 0.3 mg/kg daily).[1][15] The vehicle control group receives the formulation without the drug.[17]
-
Formulate sapanisertib in a suitable vehicle, such as 5% polyvinylpyrrolidone, 15% N-methyl-2-pyrrolidone, and 80% water.[17]
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Clinical Development
Sapanisertib has been evaluated in numerous clinical trials across a range of malignancies.
Table 4: Selected Clinical Trials of Sapanisertib
| Phase | Cancer Type(s) | Dosing Regimen | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 6 mg once daily (QD); 40 mg once weekly (QW); 9 mg QD for 3 days on/4 days off; 7 mg QD for 5 days on/2 days off | MTDs were established for different schedules. The safety profile was manageable. | [6] |
| Phase II | Refractory Metastatic Renal Cell Carcinoma | 30 mg once weekly | Minimal activity observed in a heavily pretreated population. | |
| Phase II | Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNETs) | 3 mg once daily | The study did not meet its primary endpoint of objective response. | [10] |
| Phase I | Advanced Solid Tumors with mTOR/AKT/PI3K alterations (in combination with metformin) | 3 or 4 mg daily with metformin | The combination was tolerable and showed early signs of clinical activity, particularly in patients with PTEN mutations. |
Conclusion
Sapanisertib represents a significant advancement in the targeting of the PI3K/AKT/mTOR pathway. Its dual inhibition of mTORC1 and mTORC2 offers a more complete blockade of mTOR signaling compared to first-generation inhibitors. While preclinical studies have consistently demonstrated its potent anti-tumor activity, its clinical efficacy as a monotherapy in heavily pretreated populations has been modest. Ongoing research is focused on identifying predictive biomarkers and exploring combination strategies to enhance the therapeutic potential of sapanisertib in specific patient populations. This technical guide provides a foundational understanding of sapanisertib for researchers and clinicians working to further delineate its role in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medicinal Chemistry Progression of Sapanisertib, the Anticancer and Dual Plasmodium Phosphatidylinositol 4-Kinase Beta and cGMP-Dependent Protein Kinase Inhibitor, for Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sapanisertib | C15H15N7O | CID 45375953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 14. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
MLN120B: A Selective IKKβ Inhibitor for Modulating the NF-κB Signaling Pathway
An In-depth Technical Guide
This technical guide provides a comprehensive overview of MLN120B, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway. This document details the mechanism of action of MLN120B, its quantitative inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to MLN120B and the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, such as inflammatory disorders and cancer. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central node in the canonical NF-κB pathway. Upon stimulation by various signals, the IKK complex phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), allowing their translocation to the nucleus to activate the transcription of target genes.
MLN120B (also known as ML120B) is a synthetic, ATP-competitive inhibitor that exhibits high selectivity for the IKKβ subunit.[1][2] By specifically targeting IKKβ, MLN120B effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.[3][4] Its selectivity for IKKβ over IKKα makes it a valuable tool for dissecting the specific roles of the canonical NF-κB pathway in various disease models.
Quantitative Inhibitory Activity of MLN120B
The potency and selectivity of MLN120B have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for MLN120B.
Table 1: Biochemical Inhibitory Activity of MLN120B
| Target | IC50 (nM) | Assay Type | Notes |
| IKKβ (recombinant) | 45 | Kinase Assay | ATP-competitive inhibitor.[1] |
| IKKβ (recombinant) | 60 | Kinase Assay | [3][5] |
| IKKα | >50,000 | Kinase Assay | Demonstrates high selectivity for IKKβ.[1] |
Table 2: Cellular Inhibitory Activity of MLN120B
| Cell Line | Assay Type | IC50 (µM) | Stimulus | Reference |
| RAW264.7 | NF-κB2-luc2 Reporter Assay | 1.4 | LPS | [3] |
| RAW264.7 | IL8-luc2 Reporter Assay | 14.8 | LPS | [3] |
| RAW264.7 | TNFAIP3-luc2 Reporter Assay | 27.3 | LPS | [3] |
| MM.1S, U266, INA6 | Proliferation Assay ([3H]thymidine) | >20 | - | [3] |
Mechanism of Action and Signaling Pathway
MLN120B exerts its inhibitory effect by competing with ATP for the binding site on the IKKβ subunit. This prevents the autophosphorylation and activation of IKKβ, which in turn blocks the phosphorylation of its downstream substrate, IκBα. The unphosphorylated IκBα remains bound to the NF-κB complex, sequestering it in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Figure 1: NF-κB signaling pathway and the inhibitory action of MLN120B.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of MLN120B.
IKKβ Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced by the IKKβ kinase reaction, providing a measure of enzyme activity and inhibition by MLN120B.
Materials:
-
Recombinant IKKβ enzyme
-
IKKtide substrate (peptide substrate for IKKβ)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
MLN120B
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer containing 2X ATP and 2X IKKtide substrate in 1X Kinase Assay Buffer.
-
Prepare serial dilutions of MLN120B in 1X Kinase Assay Buffer.
-
Prepare a 2X solution of IKKβ enzyme in 1X Kinase Assay Buffer.
-
-
Reaction Setup:
-
Add 5 µL of the MLN120B serial dilutions or vehicle (DMSO control) to the wells of the microplate.
-
Add 10 µL of the 2X IKKβ enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X kinase reaction buffer (containing ATP and substrate) to each well. The final reaction volume is 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Reading:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of MLN120B relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Experimental workflow for the IKKβ biochemical kinase assay.
Western Blot for IκBα Phosphorylation
This protocol details the detection of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates to assess the cellular activity of MLN120B.
Materials:
-
Cell line of interest (e.g., MM.1S multiple myeloma cells)
-
Cell culture medium and supplements
-
MLN120B
-
Stimulus (e.g., TNF-α)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-IκBα (Ser32/36), rabbit anti-IκBα, and mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere or grow to the desired confluency.
-
Pre-treat cells with various concentrations of MLN120B or vehicle (DMSO) for 90 minutes.
-
Stimulate the cells with TNF-α (e.g., 5 ng/mL) for 20 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts, providing a direct measure of NF-κB activation.
Materials:
-
Cell line of interest
-
MLN120B and stimulus (e.g., TNF-α)
-
Nuclear extraction kit or buffers
-
BCA protein assay kit
-
NF-κB consensus oligonucleotide probe (double-stranded)
-
T4 Polynucleotide Kinase and [γ-32P]ATP (for radiolabeling) or a non-radioactive labeling system
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel and TBE buffer
-
Loading dye (non-denaturing)
-
Phosphorimager or appropriate detection system for non-radioactive probes
Protocol:
-
Cell Treatment and Nuclear Extraction:
-
Treat cells with MLN120B and/or TNF-α as described for the Western blot protocol.
-
Prepare nuclear extracts from the treated cells according to the manufacturer's protocol or a standard laboratory method.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Label the NF-κB oligonucleotide probe with 32P or a non-radioactive label. Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer.
-
Incubate on ice for 10 minutes.
-
Add the labeled probe (e.g., 20-50 fmol) to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add non-denaturing loading dye to the reactions.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100-150V until the dye front is near the bottom.
-
-
Detection:
-
Dry the gel (for radioactive probes) and expose it to a phosphor screen or X-ray film.
-
For non-radioactive probes, follow the manufacturer's detection protocol.
-
Conclusion
MLN120B is a well-characterized, potent, and selective inhibitor of IKKβ. Its ability to specifically block the canonical NF-κB pathway makes it an invaluable research tool for investigating the roles of this pathway in health and disease. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of MLN120B and its therapeutic potential in various disease models, particularly in the context of multiple myeloma and inflammatory conditions.[6][7] The continued study of selective IKKβ inhibitors like MLN120B holds promise for the development of novel targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN120B | IκB/IKK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MLN120B - Immunomart [immunomart.com]
- 6. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
MLN120B Dihydrochloride: A Technical Guide to its Core Target Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN120B dihydrochloride is a potent, selective, and reversible small-molecule inhibitor of IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] By targeting IKKβ, MLN120B effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation and activation of NF-κB. This mechanism of action underlies its therapeutic potential in malignancies characterized by aberrant NF-κB activation, such as multiple myeloma. This document provides an in-depth technical overview of the MLN120B target pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
The NF-κB Signaling Pathway and MLN120B's Point of Intervention
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. In many cancers, including multiple myeloma, the canonical NF-κB pathway is constitutively active, promoting tumor cell growth and resistance to therapy.
The canonical pathway is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α).[3] This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the primary kinase responsible for phosphorylating the inhibitory protein IκBα.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of target genes.[3]
MLN120B is an ATP-competitive inhibitor that specifically targets IKKβ.[1][2] By binding to IKKβ, MLN120B prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB-mediated gene transcription.[2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
MLN120B: A Technical Guide to a Potent IKKβ Inhibitor of the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular regulation, orchestrating immune and inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention.[3][4] The canonical NF-κB pathway is predominantly activated by the IκB kinase (IKK) complex, with the IKKβ subunit playing an essential role.[2]
MLN120B is a potent, selective, and ATP-competitive small-molecule inhibitor of IKKβ.[5][6][7] It has demonstrated significant efficacy in preclinical models by blocking the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action prevents the nuclear translocation of NF-κB and the transcription of its target genes. This guide provides a comprehensive overview of MLN120B, its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB pathway is held in a latent state by inhibitor of κB (IκB) proteins, primarily IκBα, which sequester NF-κB dimers (typically p65/p50) in the cytoplasm. Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IKK complex is activated. IKKβ, the catalytic subunit, phosphorylates IκBα at serine residues 32 and 36.[2][8] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[9] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to κB DNA elements, and initiate the transcription of target genes involved in inflammation, survival, and proliferation.
MLN120B directly targets and inhibits the kinase activity of IKKβ by competing with ATP for its binding site.[5][6] This inhibition prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and effectively blocking the entire downstream signaling cascade.[10]
Quantitative Data
The efficacy of MLN120B has been quantified across various biochemical and cellular assays. The following tables summarize key data points from preclinical studies.
Table 1: Potency and Selectivity of MLN120B
| Target | IC₅₀ | Assay Type | Comments | Source |
|---|---|---|---|---|
| IKKβ (IKK2) | 60 nM | Recombinant Enzyme | ATP-competitive inhibitor. | [5][7] |
| IKKβ (IKK2) | 45 nM | Recombinant Enzyme | Selective and reversible inhibitor. | [6] |
| Other IKK Isoforms | > 50 µM | Recombinant Enzyme | Does not inhibit other IKK isoforms at concentrations below 50 µM. |[6] |
Table 2: In Vitro Effects of MLN120B on NF-κB Signaling
| Effect | Cell Lines | Treatment Conditions | Result | Source |
|---|---|---|---|---|
| Inhibition of IκBα Phosphorylation & Degradation | RPMI 8226, INA6 | 0-20 µM; 90 minutes | Dose-dependent inhibition of baseline and TNF-α-induced IκBα phosphorylation and degradation. | [5][10] |
| Inhibition of p65 Phosphorylation | Multiple Myeloma Cells | - | Blocks TNF-α-induced phosphorylation of p65. | [5][11] |
| Inhibition of NF-κB Activation (Luciferase Reporter) | RAW264.7 | 1-100 µM (LPS induced) | IC₅₀ of 1.4 µM for NF-kB2-luc2 reporter. |[12] |
Table 3: Cellular and Anti-Tumor Effects of MLN120B
| Effect | Cell Type / Model | Treatment Conditions | Result | Source |
|---|---|---|---|---|
| Growth Inhibition | Multiple Myeloma (MM) Cell Lines | Dose-dependent | Triggers 25% to 90% growth inhibition. | [10][11] |
| Inhibition of IL-6 Secretion | Bone Marrow Stromal Cells (BMSCs) | - | Inhibits constitutive IL-6 secretion by 70% to 80%. | [11] |
| Overcoming Drug Resistance | MM Cells + BMSCs | - | Overcomes the protective effect of BMSCs against dexamethasone. | [11] |
| Inhibition of Cytokine/Chemokine Production | Human Fibroblast-Like Synoviocytes (HFLS) | IL-1 or TNF-α stimulated | IC₅₀: 0.7-1.8 µM for RANTES/MCP-1; 5.7-14.5 µM for IL-6/IL-8. | [13] |
| Synergy with Chemotherapy | Non-Hodgkin's Lymphoma Cells | 40 µM MLN120B | Potentiates vincristine cytotoxicity; allows for a 100-fold lower vincristine concentration. |[14] |
Table 4: In Vivo Efficacy of MLN120B
| Animal Model | Dosing Regimen | Observed Effects | Source |
|---|---|---|---|
| Rat Model of Arthritis | 1-30 mg/kg, oral, twice daily for 3 weeks | Dose-dependent inhibition of paw swelling; protection against cartilage and bone erosion. | [5] |
| SCID-hu Mouse Model (Multiple Myeloma) | 50 mg/kg, oral, twice daily for 3 weeks | Reduction of shuIL-6R (tumor growth marker); trend toward prolonged survival. |[5][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize MLN120B.
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
This protocol assesses the direct effect of MLN120B on the phosphorylation and stability of IκBα following stimulation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) and allow them to adhere and grow to 80-90% confluency.[15] Pre-incubate the cells with desired concentrations of MLN120B (e.g., 1.25-20 µM) or vehicle control (DMSO) for 90 minutes.[5][8]
-
Stimulation: Stimulate the cells with an agonist such as TNF-α (e.g., 5 ng/mL) for a short duration (e.g., 20 minutes) to induce IκBα phosphorylation and degradation.[8]
-
Lysate Preparation: Immediately following stimulation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[16]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A housekeeping protein like β-actin should be used as a loading control.[8][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15][16]
-
-
Expected Outcome: In vehicle-treated, TNF-α-stimulated samples, a strong p-IκBα band and a faint total IκBα band (due to degradation) are expected. In MLN120B-treated samples, the p-IκBα band should be significantly reduced or absent, and the total IκBα band should remain strong, indicating inhibition of both phosphorylation and degradation.[10][15]
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay directly measures the binding of active NF-κB from nuclear extracts to a specific DNA probe, providing a functional readout of pathway inhibition.
Methodology:
-
Cell Treatment and Nuclear Extraction: Treat cells with MLN120B and stimulate with TNF-α as described in Protocol 1.[8] Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial extraction kit to isolate nuclear proteins.[15]
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP or a non-radioactive label like biotin.
-
Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) (to prevent non-specific binding) for 20-30 minutes at room temperature.
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent detection method (for biotin). A "shifted" band represents the NF-κB-DNA complex.
-
Expected Outcome: Nuclear extracts from TNF-α-stimulated cells will show a strong shifted band. Pre-treatment with MLN120B should cause a dose-dependent decrease in the intensity of this band, indicating reduced nuclear NF-κB activity.[8]
MLN120B in the Tumor Microenvironment
The efficacy of MLN120B is not limited to its direct effects on tumor cells. In the context of multiple myeloma, the bone marrow microenvironment, particularly bone marrow stromal cells (BMSCs), plays a critical role in promoting tumor growth, survival, and drug resistance, often through NF-κB-dependent cytokine secretion like Interleukin-6 (IL-6).[10][11]
MLN120B has been shown to disrupt this supportive interaction. It not only inhibits NF-κB within the myeloma cells but also significantly reduces the constitutive secretion of IL-6 from BMSCs.[11] By targeting both the tumor cells and their protective microenvironment, MLN120B can overcome drug resistance and more effectively inhibit tumor growth.[10][11]
Conclusion
MLN120B is a well-characterized, potent, and selective inhibitor of IKKβ that effectively abrogates canonical NF-κB signaling. Its mechanism of action—preventing IκBα phosphorylation and degradation—has been robustly demonstrated through biochemical and cellular assays. Preclinical data highlight its therapeutic potential in diseases driven by aberrant NF-κB activity, such as multiple myeloma and rheumatoid arthritis, where it exerts anti-proliferative and anti-inflammatory effects.[5][11] Notably, its ability to modulate the tumor microenvironment suggests a broader utility, particularly in combination therapies to overcome drug resistance.[10][14] While MLN120B itself did not advance to late-stage clinical trials, the extensive preclinical research provides a critical framework and a valuable chemical tool for the continued investigation of IKKβ as a therapeutic target.[8]
References
- 1. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural instability of IκB kinase β promotes autophagic degradation through enhancement of Keap1 binding | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MLN120B - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Role of MLN120B in Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), and its role in the context of multiple myeloma (MM) research. This document summarizes key preclinical findings, elucidates the compound's mechanism of action, and details the experimental methodologies used to evaluate its efficacy.
Core Mechanism of Action
MLN120B functions as an ATP-competitive inhibitor of IKKβ, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] In multiple myeloma, the constitutive activation of the NF-κB pathway is a key driver of cell proliferation, survival, and drug resistance. By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][3] This action sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[3][4] This disruption of the canonical NF-κB pathway is the primary mechanism through which MLN120B exerts its anti-myeloma effects.[3][4]
Impact on NF-κB Signaling Pathways
MLN120B demonstrates selective inhibition of the canonical NF-κB pathway.[4] However, its effect on the non-canonical NF-κB pathway, which is also active in a subset of multiple myeloma cell lines, is limited.[4] Interestingly, in cell lines with both canonical and non-canonical pathway activation, treatment with MLN120B can lead to an increase in non-canonical pathway activity, suggesting a potential compensatory mechanism.[4] This highlights the complexity of NF-κB signaling in multiple myeloma and suggests that dual inhibition of both pathways may be a more effective therapeutic strategy.[4]
Preclinical Efficacy of MLN120B in Multiple Myeloma
In Vitro Studies
MLN120B has demonstrated significant anti-myeloma activity in various in vitro models.
-
Inhibition of Cell Proliferation: MLN120B induces a dose-dependent inhibition of proliferation in multiple myeloma cell lines.[3] The growth inhibition ranges from 25% to 90% across different cell lines.[5][6][7]
| Cell Line | Growth Inhibition (%) | Assay |
| MM.1S, MM.1R, U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, INA6 | 5-50% | MTT Assay |
| MM.1S, MM.1R, U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, INA6 | 18-70% | [3H]Thymidine Uptake |
-
Synergistic Effects with Other Agents: MLN120B enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and melphalan.[3][5] It also augments tumor necrosis factor-α (TNF-α)-induced cytotoxicity in MM.1S cells.[3][5]
-
Overcoming Microenvironment-Mediated Resistance: The bone marrow microenvironment plays a crucial role in promoting myeloma cell growth and drug resistance. MLN120B has been shown to overcome the protective effects of bone marrow stromal cells (BMSCs).[3] It inhibits the adhesion-induced proliferation of myeloma cells and abrogates the protective effect of BMSCs against dexamethasone-induced apoptosis.[3]
-
Inhibition of Cytokine Secretion: MLN120B significantly inhibits the constitutive secretion of interleukin-6 (IL-6) from BMSCs by 70% to 80% without affecting BMSC viability.[3][5][6] IL-6 is a key cytokine that promotes myeloma cell growth and survival.
In Vivo Studies
The anti-tumor activity of MLN120B has been confirmed in a clinically relevant in vivo model.
-
SCID-hu Mouse Model: In a severe combined immunodeficient (SCID)-hu mouse model, where human multiple myeloma cells are grown in a human bone marrow environment, MLN120B demonstrated significant growth inhibition of myeloma cells.[3][5][8]
| Animal Model | Cell Line | Treatment | Outcome |
| SCID-hu | INA6 | MLN120B (50 mg/kg, twice daily) | Significant inhibition of tumor growth |
Experimental Protocols
Cell Lines and Reagents
-
Human Multiple Myeloma Cell Lines: MM.1S, MM.1R, U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, and INA6.[3]
-
Bone Marrow Stromal Cells (BMSCs): Obtained from patient bone marrow aspirates.[3]
-
MLN120B: Synthesized by Millennium Pharmaceuticals.
-
Other Reagents: Doxorubicin, melphalan, dexamethasone, TNF-α, IL-6, IGF-1.[3]
Cell Proliferation and Viability Assays
-
MTT Assay: Myeloma cells were cultured for 72 hours with varying concentrations of MLN120B (2.5-40 μmol/L). Cell viability was assessed using 3-(4, 5-dimethylthiozol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT).[3]
-
[3H]Thymidine Uptake Assay: DNA synthesis was measured by culturing cells with MLN120B for 72 hours, followed by the addition of [3H]thymidine.[3]
NF-κB Activation Assays
-
Western Blot Analysis: Whole-cell lysates from MM.1S, RPMI 8226, and INA6 cells treated with MLN120B (5 and 10 μmol/L for 90 minutes) were subjected to Western blotting to detect phosphorylated IκBα (p-IκBα) and total IκBα.[1]
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from cells treated with MLN120B (5 and 20 μmol/L for 90 minutes) were used to assess NF-κB DNA binding activity.[1]
In Vivo SCID-hu Model
-
Model System: SCID mice were implanted with human fetal bone chips.
-
Tumor Implantation: Human IL-6-dependent INA6 multiple myeloma cells were directly injected into the bone chips.[3]
-
Treatment: Mice were treated with MLN120B (50 mg/kg, twice daily) or a vehicle control.[8]
-
Monitoring: Tumor growth was monitored by measuring the levels of soluble human IL-6 receptor (shuIL-6R) in the mouse sera.[8]
Clinical Perspective and Future Directions
Despite promising preclinical data, MLN120B and related IKKβ inhibitors did not advance to late-stage clinical development, primarily due to concerns about systemic toxicity.[1] The broad role of NF-κB in normal physiological processes, including immune responses, presents a challenge for systemic IKKβ inhibition.
However, the research on MLN120B has provided a crucial framework for understanding the role of the NF-κB pathway in multiple myeloma.[3][5] It has underscored the potential of targeting this pathway and has paved the way for the development of more specific and less toxic inhibitors. Future research may focus on:
-
Development of novel IKKβ inhibitors with improved toxicity profiles.
-
Combination therapies that target both canonical and non-canonical NF-κB pathways. [4]
-
Targeted delivery systems to concentrate IKKβ inhibitors at the tumor site, minimizing systemic exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kris.kl.ac.at [kris.kl.ac.at]
- 7. [PDF] MLN 120 B , a Novel I K BKinase B Inhibitor , Blocks Multiple Myeloma Cell Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
MLN120B Dihydrochloride for Rheumatoid Arthritis Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory processes implicated in RA pathogenesis. MLN120B dihydrochloride, a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), has emerged as a valuable tool for investigating the therapeutic potential of targeting the NF-κB pathway in RA. This technical guide provides a comprehensive overview of MLN120B's mechanism of action, preclinical efficacy in a rat model of RA, and detailed experimental protocols for its study.
Introduction
The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, plays a pivotal role in the canonical NF-κB signaling cascade. In response to pro-inflammatory stimuli such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), IKKβ phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is a hallmark of RA, leading to persistent inflammation and joint damage.
This compound is a selective inhibitor of IKKβ, offering a targeted approach to modulate the NF-κB pathway. Its utility in preclinical RA models highlights the therapeutic potential of IKKβ inhibition for mitigating inflammation and protecting against structural joint damage.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
MLN120B exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKKβ. This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm. As a result, the nuclear translocation of NF-κB is blocked, leading to a downstream reduction in the expression of NF-κB target genes that drive the inflammatory cascade in the rheumatoid synovium.
MLN120B inhibits the NF-κB signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of MLN120B
| Target | Assay Type | IC50 (nM) | Reference |
| Recombinant IKKβ | Kinase Assay | 45-60 | [1][2] |
Table 2: In Vivo Efficacy of MLN120B in Rat Adjuvant-Induced Arthritis Model
| Parameter | Dosing Regimen | Result | Reference |
| Paw Swelling | 12 mg/kg, orally, twice daily | Median Effective Dosage (ED50) | [1] |
| NF-κB Activity in Joints | Not specified | Reduced | [1] |
| Bone and Cartilage Erosion | Not specified | Significant protection | [1] |
Note: Detailed dose-response data for paw swelling inhibition and quantitative data on cytokine inhibition in RA-relevant primary cells are not publicly available. Similarly, specific pharmacokinetic and pharmacodynamic data for MLN120B in preclinical models have not been reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of MLN120B in the context of rheumatoid arthritis.
In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)
The AIA model is a widely used preclinical model of rheumatoid arthritis that shares several pathological features with the human disease.
References
- 1. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of MLN120B on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), on various cancer cell lines. The information compiled herein is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and the role of the NF-κB signaling pathway in malignancy.
Core Findings: Inhibition of Proliferation Primarily in Hematological Malignancies
MLN120B has demonstrated significant growth-inhibitory effects, primarily in multiple myeloma (MM) cell lines. Its mechanism of action is centered on the inhibition of the canonical NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of MLN120B on cancer cell lines.
Table 1: Growth Inhibition of MLN120B in Multiple Myeloma Cell Lines
| Cell Line | Cancer Type | Growth Inhibition (%) | Notes |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 25 - 90 | Dose-dependent inhibition observed.[1][2] |
| MM.1S | Multiple Myeloma | ~50% at 20 µM | Estimated from dose-response curve.[3] |
| MM.1R | Multiple Myeloma | ~40% at 20 µM | Estimated from dose-response curve.[3] |
| U266 | Multiple Myeloma | ~60% at 20 µM | Estimated from dose-response curve.[3] |
| INA6 | Multiple Myeloma | ~70% at 20 µM | Estimated from dose-response curve.[3] |
| H929 | Multiple Myeloma | ~80% at 20 µM | Estimated from dose-response curve.[3] |
| RPMI 8226 | Multiple Myeloma | ~75% at 20 µM | Estimated from dose-response curve.[3] |
| RPMI-LR5 | Multiple Myeloma | ~30% at 20 µM | Estimated from dose-response curve.[3] |
| OPM1 | Multiple Myeloma | ~25% at 20 µM | Estimated from dose-response curve.[3] |
| OPM2 | Multiple Myeloma | ~60% at 20 µM | Estimated from dose-response curve.[3] |
Table 2: Effects of MLN120B on Apoptosis and Cell Cycle
| Effect | Cancer Cell Type | Observation |
| Apoptosis | Multiple Myeloma | MLN120B does not appear to induce significant apoptosis. No accumulation of sub-G0/G1 phase cells was observed in cell cycle analysis.[2] |
| Cell Cycle | Lymphoma | MLN120B causes an increase in the G0/G1 phase of the cell cycle, suggesting a role in blocking cell cycle progression.[4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of MLN120B and the workflows for key experimental protocols.
Caption: MLN120B inhibits IKKβ, preventing NF-κB activation.
Caption: Workflow for determining cell viability using MTT assay.
Caption: Workflow for apoptosis detection via Annexin V staining.
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of MLN120B in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the MLN120B dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Preparation and Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with MLN120B at the desired concentrations and for the desired duration. Include positive and negative controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
-
Staining:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide.
-
Cell Preparation and Treatment:
-
Culture cancer cells and treat them with MLN120B as required.
-
Harvest the cells and ensure a single-cell suspension.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This should be done dropwise to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial for degrading RNA to ensure that only DNA is stained.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal to accurately resolve the G0/G1, S, and G2/M peaks.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
-
References
- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
MLN120B Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN120B dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a key regulator of inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous diseases, including cancers like multiple myeloma and inflammatory conditions such as rheumatoid arthritis. MLN120B has demonstrated significant preclinical activity in various models by effectively blocking NF-κB activation, leading to cell growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for relevant in vitro and in vivo assays are also provided to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is the hydrochloride salt form of MLN120B. The chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-{6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl}-2-methylpyridine-3-carboxamide dihydrochloride | |
| Synonyms | ML-120B dihydrochloride | |
| Chemical Formula | C₁₉H₁₅ClN₄O₂ · 2HCl | [1] |
| Molecular Weight | 439.72 g/mol | [1] |
| CAS Number | 1782573-78-7 | [1] |
| Appearance | Solid powder | |
| SMILES | O=C(C1=CC=CN=C1C)NC2=C(OC)C(Cl)=CC3=C2NC4=C3C=CN=C4.[H]Cl.[H]Cl | |
| Solubility | Soluble in DMSO (up to 20 mM) and water with gentle warming (up to 5 mM). | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
MLN120B is an ATP-competitive inhibitor of IKKβ.[2] The canonical NF-κB pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α), which activate the IKK complex. The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), then phosphorylates the inhibitor of κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.
MLN120B selectively binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting NF-κB nuclear translocation and subsequent gene transcription.
Quantitative Biological Data
MLN120B has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of MLN120B
| Assay Type | Target / Cell Line | IC₅₀ Value | Reference |
| Kinase Assay | Recombinant IKKβ | 60 nM | [2] |
| Kinase Assay | Recombinant IKKβ | 45 nM | |
| NF-κB Reporter Assay | RAW264.7 (LPS induced) | Not specified |
Table 2: In Vitro Efficacy of MLN120B in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay Type | Concentration Range (µM) | Effect | Reference |
| MM.1S | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |
| MM.1R | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |
| RPMI 8226 | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |
| U266 | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |
| INA6 | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |
| MM.1S | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |
| MM.1R | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |
| RPMI 8226 | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |
| U266 | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |
| INA6 | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |
| MM.1S | Inhibition of IκBα phosphorylation (Western Blot) | 5-10 | Dose-dependent inhibition | |
| RPMI 8226 | Inhibition of IκBα phosphorylation (Western Blot) | 5-10 | Dose-dependent inhibition | |
| INA6 | Inhibition of IκBα phosphorylation (Western Blot) | 5-10 | Dose-dependent inhibition |
Table 3: In Vivo Efficacy of MLN120B
| Animal Model | Disease | Dosage and Administration | Outcome | Reference |
| SCID-hu mouse | Multiple Myeloma | 50 mg/kg, oral, twice daily for 3 weeks | Reduction of soluble human IL-6 receptor (shuIL-6R), a tumor growth marker. | [3] |
| Rat model | Rheumatoid Arthritis | Not specified | Protection against bone and cartilage destruction. |
Experimental Protocols
Synthesis of this compound
In Vitro Assays
This protocol is adapted from the methods described for testing MLN120B in multiple myeloma cell lines.
References
Methodological & Application
MLN120B Dihydrochloride: Application Notes and Protocols for Researchers
MLN120B dihydrochloride is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. These notes provide detailed information on the solubility, mechanism of action, and experimental protocols for the use of this compound in research settings.
Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. It is crucial to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.[1][4] The following tables summarize the reported solubility data for this compound in dimethyl sulfoxide (DMSO) and water.
Table 1: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| ≥ 31 | ≥ 84.51 | --- | [1] |
| 73 | 199.01 | --- | [4] |
| 16.67 | 37.91 | Requires sonication, warming, and pH adjustment to 8 with NaOH, and heating to 80°C. | [5] |
| 12.73 | 28.95 | --- | [2] |
| 8.79 | 20 | --- |
Table 2: Solubility of this compound in Water
| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| 2.2 | 5.0 | --- | [2] |
| 2.2 | 5.0 | Requires gentle warming. | |
| < 2.22 | --- | --- | [6] |
| Insoluble | --- | --- | [4] |
Mechanism of Action
MLN120B is an ATP-competitive inhibitor of IKKβ with an IC50 value of approximately 60 nM.[2][5] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit IKKγ (also known as NEMO).[7] Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[7][8][9] MLN120B selectively inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.[8][9][10]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of MLN120B.
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
This protocol is designed to assess the direct effect of MLN120B on IKKβ activity by measuring the phosphorylation and subsequent degradation of its substrate, IκBα.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Stimulating agent (e.g., TNF-α, 10 ng/mL)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Prepare a stock solution of MLN120B in DMSO.
-
Pre-incubate cells with the desired concentration of MLN120B (e.g., 100-500 nM) or vehicle control (DMSO) for 1-2 hours.[11]
-
Stimulate the cells with TNF-α (10 ng/mL) for a time course (e.g., 0, 5, 15, 30, 60 minutes). The peak of IκBα phosphorylation is typically between 5 and 15 minutes.[11]
-
-
Lysate Preparation:
-
Immediately after stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Expected Outcome: In samples treated with MLN120B, the TNF-α-induced band for phospho-IκBα should be significantly reduced or absent, and the degradation of total IκBα will be prevented compared to the vehicle-treated control.[11]
Protocol 2: NF-κB p65 Nuclear Translocation Assay
This protocol measures the downstream effect of IKKβ inhibition on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Same as Protocol 1
-
Nuclear/cytoplasmic extraction kit
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same treatment procedure as in Protocol 1, but use a single, later time point for stimulation (e.g., 30 or 60 minutes) where nuclear translocation is maximal.[11]
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Perform protein quantification and Western blotting on both the nuclear and cytoplasmic fractions as described in Protocol 1.
-
Probe the membranes with antibodies against p65, Lamin B1 (to confirm the purity of the nuclear fraction), and GAPDH (to confirm the purity of the cytoplasmic fraction).
-
Expected Outcome: Successful inhibition by MLN120B will prevent the accumulation of p65 in the nuclear fraction after stimulation with TNF-α.[11]
In Vitro and In Vivo Applications
MLN120B has been shown to inhibit the proliferation of various multiple myeloma cell lines in a dose-dependent manner.[8] It can also augment the cytotoxic effects of conventional chemotherapeutic agents.[8] In vivo studies using SCID mouse models have demonstrated the anti-tumor activity of MLN120B.[8][10] For in vivo experiments, MLN120B can be administered orally.[1]
These application notes and protocols provide a framework for researchers to effectively utilize this compound as a tool to investigate the role of the NF-κB signaling pathway in various biological and pathological processes. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. raybiotech.com [raybiotech.com]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing MLN120B Dihydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MLN120B is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] By inhibiting IKKβ, MLN120B blocks the phosphorylation and subsequent degradation of IκBα, which in turn prevents the activation of NF-κB.[4][5] This mechanism of action makes MLN120B a valuable tool for studying the role of the NF-κB pathway in various biological processes, including inflammation, immunity, and cancer.[1][4][6] These application notes provide detailed protocols for the preparation of MLN120B dihydrochloride stock solutions for use in in vitro and in vivo research.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(6-Chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide dihydrochloride | [7] |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₂ | [8] |
| Molecular Weight | 439.72 g/mol | [7][8] |
| IC₅₀ for IKKβ | 45 nM - 60 nM | [2][3] |
| Appearance | Solid | [9] |
Experimental Protocols
Preparation of this compound Stock Solutions
The solubility of this compound varies in different solvents. The following table summarizes the maximum concentration achievable in commonly used laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | ≥ 31 | ≥ 84.51 | Use newly opened, anhydrous DMSO as it is hygroscopic. | [2] |
| DMSO | 12.73 | 28.95 | - | [10] |
| DMSO | 8.79 | 20 | - | [7] |
| Water | 2.2 | 5.0 | Gentle warming may be required. | [7][10] |
| Ethanol | ≥ 8.53 | - | Requires sonication and warming. | [9] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.397 mg of this compound (Molecular Weight = 439.72 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2] Manufacturer recommendations suggest storage at -20°C for up to 1 year and at -80°C for up to 2 years.[2]
Stock Solution Preparation Table (for a desired Molarity):
| Desired Molarity | Volume of Solvent per 1 mg MLN120B | Volume of Solvent per 5 mg MLN120B | Volume of Solvent per 10 mg MLN120B |
| 1 mM | 2.274 mL | 11.37 mL | 22.74 mL |
| 5 mM | 0.455 mL | 2.274 mL | 4.548 mL |
| 10 mM | 0.227 mL | 1.137 mL | 2.274 mL |
Calculations are based on a molecular weight of 439.72 g/mol .
Signaling Pathways and Experimental Workflow
MLN120B Mechanism of Action in the NF-κB Pathway
MLN120B is a selective inhibitor of IKKβ, a critical component of the IKK complex which also includes IKKα and NEMO (IKKγ).[6][11] In the canonical NF-κB pathway, stimuli such as TNF-α or LPS lead to the activation of the IKK complex.[1][12] Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[13] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[6] MLN120B competitively binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα and thereby blocking the entire downstream signaling cascade.[2][3]
Caption: Mechanism of MLN120B in the canonical NF-κB pathway.
Workflow for Preparing and Using MLN120B Stock Solutions
The following diagram illustrates a typical workflow from receiving the powdered compound to its application in a cell-based assay.
Caption: Experimental workflow for MLN120B stock solution preparation.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML 120B dihydrochloride | IκB Kinase | Tocris Bioscience [tocris.com]
- 8. ML 120B dihydrochloride | TargetMol [targetmol.com]
- 9. raybiotech.com [raybiotech.com]
- 10. medkoo.com [medkoo.com]
- 11. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 12. IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MLN120B Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of MLN120B dihydrochloride, a potent and selective inhibitor of IκB kinase β (IKKβ), in cell culture experiments. Detailed protocols for the preparation of this compound, its application in cell-based assays, and methods for analyzing its effects on the NF-κB signaling pathway, cell viability, and apoptosis are presented. This document is intended to assist researchers in designing and executing experiments to investigate the therapeutic potential of targeting the NF-κB pathway with MLN120B.
Introduction
MLN120B is a potent, ATP-competitive, and selective inhibitor of IκB kinase β (IKKβ) with an IC50 of 60 nM.[1] IKKβ is a critical component of the canonical NF-κB signaling pathway, which is a key regulator of inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.
MLN120B exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of the NF-κB complex. This action blocks the nuclear translocation of the p65/p50 NF-κB heterodimer, thereby inhibiting the transcription of NF-κB target genes. These application notes will detail the mechanism of action and provide practical protocols for utilizing MLN120B in in vitro studies.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Target | Value | Reference |
| IKKβ Inhibition (IC50) | Recombinant IKKβ | 60 nM | [1] |
| NF-κB Reporter Assay (IC50) | RAW264.7 (NF-κB2-luc2) | 1.4 µM | [2] |
| RAW264.7 (IL8-luc2) | 14.8 µM | [2] | |
| RAW264.7 (TNF-AIP3-luc2) | 27.3 µM | [2] | |
| Cell Growth Inhibition | Multiple Myeloma Cell Lines | 25% to 90% (dose-dependent) | [3] |
| IL-6 Secretion Inhibition | Bone Marrow Stromal Cells (BMSCs) | 70% to 80% | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Molecular Weight: 439.72 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.4 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Western Blot Analysis of IκBα Phosphorylation
This protocol is designed to assess the effect of MLN120B on the phosphorylation of IκBα, a direct downstream target of IKKβ.
Materials:
-
Cells of interest (e.g., multiple myeloma cell lines like RPMI 8226 or INA6)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Stimulant (e.g., TNF-α)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36), Rabbit anti-IκBα, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Pre-treat cells with desired concentrations of MLN120B (e.g., 0, 1, 5, 10 µM) for 90 minutes.[2]
-
For stimulated conditions, add a stimulant such as TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, diluted according to the manufacturer's instructions in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total IκBα and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of MLN120B in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted MLN120B solutions (e.g., final concentrations of 0, 1.25, 2.5, 5, 10, 20, 40 µM).[2]
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest MLN120B dose).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of MLN120B for a specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Diagrams
Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of MLN120B.
Experimental Workflow
Caption: General experimental workflow for studying MLN120B effects.
References
Application Notes and Protocols for the In Vitro Use of MLN120B
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN120B is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, MLN120B effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes. These application notes provide a comprehensive overview of the effective in vitro concentrations of MLN120B, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Effective Concentrations of MLN120B
The effective concentration of MLN120B in vitro is highly dependent on the cell type and the specific assay being performed. The following tables summarize the available quantitative data on the potency and efficacy of MLN120B.
Table 1: In Vitro IC50 Values of MLN120B
| Target/Assay | Cell Line/System | IC50 | Reference(s) |
| IKKβ Kinase Activity | Recombinant Human IKKβ | ~45-60 nM | |
| NF-κB Reporter Assay | RAW264.7 (LPS-stimulated) | 1.4 µM (NF-κB2-luc2) | |
| Cell Growth Inhibition | Multiple Myeloma Cell Lines (general) | 25-90% inhibition at >20 µM | [1] |
| Cell Growth Inhibition | RPMI 8226 (Multiple Myeloma) | Not explicitly stated, but augments doxorubicin and melphalan growth inhibition | [1] |
| Cell Growth Inhibition | INA6 (Multiple Myeloma) | Not explicitly stated, but augments doxorubicin and melphalan growth inhibition | [1] |
| Cell Growth Inhibition | MM.1S (Multiple Myeloma) | Not explicitly stated, but significant cytotoxicity with TNF-α | [1] |
| Cell Growth Inhibition | U266 (Multiple Myeloma) | Not explicitly stated, but growth is almost completely blocked | [1] |
Note: Specific IC50 values for cell growth inhibition are not consistently reported in the literature; instead, the effects are often described as a percentage of inhibition at given concentrations. Researchers should perform dose-response experiments to determine the precise IC50 for their cell line of interest.
Signaling Pathways and Experimental Workflows
IKKβ-NF-κB Signaling Pathway
MLN120B primarily targets the IKKβ subunit within the IKK complex. In the canonical NF-κB pathway, activation by stimuli such as TNF-α leads to the phosphorylation of IκBα by IKKβ. This marks IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription. MLN120B blocks the initial phosphorylation step, thereby inhibiting the entire downstream cascade.
Potential Crosstalk with mTOR Pathway
While MLN120B is a specific IKKβ inhibitor, it is worth noting that IKKβ has been identified as a component of the mTOR Complex 2 (mTORC2). This suggests a potential for crosstalk between the NF-κB and mTOR signaling pathways. However, direct and significant inhibition of mTOR activity by MLN120B at its effective concentrations for IKKβ inhibition has not been widely reported. Researchers investigating off-target effects or complex signaling networks may consider exploring this potential interaction.
Experimental Workflow for In Vitro Evaluation of MLN120B
The following diagram outlines a typical workflow for characterizing the in vitro effects of MLN120B.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of MLN120B using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
MLN120B stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MLN120B in complete culture medium. A suggested starting range is 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MLN120B.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest MLN120B concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the MLN120B concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition
This protocol details the steps to assess the effect of MLN120B on the phosphorylation of IκBα and the p65 subunit of NF-κB.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
MLN120B stock solution (10 mM in DMSO)
-
NF-κB activator (e.g., TNF-α, 20 ng/mL)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with MLN120B at the desired concentrations (e.g., 5 and 10 µM) for 90 minutes.[2] Include a vehicle control.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Conclusion
MLN120B is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various cellular processes, particularly in the context of cancer and inflammation. The protocols and data presented here provide a framework for designing and executing in vitro experiments to characterize the effects of MLN120B. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible results.
References
Application Notes and Protocols for MLN120B Administration in SCID Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN120B is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer.[2] In many malignancies, including multiple myeloma, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[3][4] MLN120B exerts its therapeutic effect by blocking the phosphorylation of IκBα, which prevents the nuclear translocation and activation of NF-κB. This application note provides detailed protocols for the in vivo administration of MLN120B in a Severe Combined Immunodeficient (SCID) mouse model of human multiple myeloma, specifically utilizing the SCID-hu model with the INA-6 cell line.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
MLN120B targets and inhibits the enzymatic activity of IKKβ. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival and proliferation. MLN120B, by inhibiting IKKβ, prevents the initial phosphorylation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and inhibiting its transcriptional activity.
Caption: MLN120B inhibits IKKβ, preventing NF-κB activation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of MLN120B in multiple myeloma models.
Table 1: In Vitro Growth Inhibition of Multiple Myeloma Cell Lines by MLN120B [3][4]
| Cell Line | Type | Growth Inhibition (%) |
| MM.1S | Dexamethasone-sensitive | 25-90 (dose-dependent) |
| U266 | IL-6 producing | 25-90 (dose-dependent) |
| INA-6 | IL-6 dependent | 25-90 (dose-dependent) |
| RPMI 8226 | Doxorubicin-sensitive | 25-90 (dose-dependent) |
Table 2: In Vivo Efficacy of MLN120B in a SCID-hu Mouse Model with INA-6 Cells [2]
| Treatment Group | Mean Serum shuIL-6R (ng/mL) at Day 21 | Survival |
| Vehicle Control (0.5% methylcellulose) | Increased from baseline | Median survival not reached by end of treatment; mice sacrificed due to paralysis. |
| MLN120B (50 mg/kg, p.o., BID) | Reduced from baseline | Trend toward prolonged survival compared to control.* |
*Note: Specific quantitative data for serum shuIL-6R levels and survival were not provided in the primary literature. The results were described qualitatively.
Experimental Protocols
Cell Culture Protocol: INA-6 Multiple Myeloma Cell Line
-
Media Preparation: Prepare complete growth medium consisting of 80% RPMI-1640, 20% Fetal Bovine Serum (FBS), and 10 ng/mL recombinant human Interleukin-6 (IL-6).
-
Cell Thawing and Culture:
-
Thaw cryopreserved INA-6 cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 or T-75 culture flask.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Maintenance:
-
Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Subculture cells every 2-3 days by splitting the culture 1:2 to 1:4 with fresh complete growth medium.
-
SCID-hu Mouse Model Protocol for Multiple Myeloma
-
Animal Model: Utilize 6- to 8-week-old male CB-17 SCID mice.
-
Human Fetal Bone Implantation:
-
Anesthetize the SCID mice using an appropriate anesthetic agent.
-
Surgically implant a human fetal bone chip subcutaneously on the flank of each mouse.
-
Allow a 4-week recovery period for the bone chip to engraft and establish a human bone marrow microenvironment.
-
-
Tumor Cell Implantation:
-
Harvest INA-6 cells from culture and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 2.5 x 10⁶ INA-6 cells (in 50 µL of PBS) directly into the implanted human fetal bone chip of each SCID-hu mouse.
-
MLN120B Formulation and Administration Protocol
-
Preparation of 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Slowly add 0.5 g of methylcellulose powder per 100 mL of final volume to the heated water while stirring vigorously to ensure proper wetting.
-
Once the powder is dispersed, remove the solution from heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
Store the vehicle at 4°C.
-
-
Preparation of MLN120B Formulation:
-
For a 50 mg/kg dose in a 20 g mouse (1 mg/mouse), prepare a 10 mg/mL suspension.
-
Weigh the required amount of MLN120B powder.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a homogenous paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the final concentration.
-
Prepare the formulation fresh daily.
-
-
Oral Administration (Gavage):
-
Administer 100 µL of the MLN120B suspension (for a 10 mg/mL concentration) or vehicle control to each mouse via oral gavage using a 20-gauge, 1.5-inch curved feeding needle.
-
Administer the treatment twice daily (BID) for the duration of the study (e.g., 21 days).
-
Monitoring Tumor Growth and Efficacy
-
Serum Collection: Collect blood samples from the tail vein of each mouse weekly.
-
shuIL-6R ELISA:
-
Allow serum samples to clot and centrifuge to separate the serum.
-
Quantify the levels of human soluble IL-6 receptor (shuIL-6R) in the mouse serum using a commercially available human IL-6R ELISA kit, following the manufacturer's instructions.
-
Briefly, add standards and diluted serum samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of shuIL-6R based on the standard curve.
-
-
Survival Monitoring: Monitor the mice daily for signs of tumor progression, such as weight loss, lethargy, and paralysis. Euthanize mice that meet pre-defined humane endpoints. Record the date of death or euthanasia for survival analysis.
Experimental Workflow Diagram
References
Application Notes and Protocols for Demonstrating MLN120B Dihydrochloride Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for demonstrating the target engagement of MLN120B dihydrochloride, a potent and selective inhibitor of IκB kinase β (IKKβ). The protocol outlines a Western blot-based assay to measure the inhibition of IκBα phosphorylation, a key downstream event in the NF-κB signaling pathway, in response to MLN120B treatment. This method allows for the quantitative assessment of MLN120B's cellular activity and its ability to engage its intended target, IKKβ. Included are comprehensive experimental procedures, data presentation tables, and diagrams illustrating the signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor that selectively targets IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. In many disease states, including cancer and inflammatory disorders, this pathway is constitutively active.
IKKβ-mediated phosphorylation of the inhibitor of κBα (IκBα) at serine residues 32 and 36 is a crucial step for its subsequent ubiquitination and proteasomal degradation.[2][3] This degradation releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting IKKβ, MLN120B prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking downstream signaling.
Demonstrating that a compound engages its intended target in a cellular context is a critical step in drug development. Western blotting is a robust and widely used technique to assess changes in protein phosphorylation and abundance. This application note details a Western blot protocol to measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα in cells treated with MLN120B, providing a clear and quantitative readout of target engagement.
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway initiated by tumor necrosis factor-alpha (TNF-α) and the mechanism of action of MLN120B.
Caption: IKKβ Signaling Pathway and MLN120B Inhibition.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol to assess MLN120B target engagement.
Caption: Western Blot Experimental Workflow.
Data Presentation
Table 1: Reagents and Antibodies
| Reagent/Antibody | Supplier | Catalog # | Recommended Dilution |
| This compound | Selleck Chemicals | S2244 | 1-20 µM |
| TNF-α (human) | PeproTech | 300-01A | 20 ng/mL |
| Phospho-IκBα (Ser32/36) (5A5) Mouse mAb | Cell Signaling Technology | #9246 | 1:1000 |
| IκBα (L35A5) Mouse mAb | Cell Signaling Technology | #4814 | 1:1000 |
| β-Actin (D6A8) Rabbit mAb | Cell Signaling Technology | #8457 | 1:1000 |
| Anti-mouse IgG, HRP-linked Antibody | Cell Signaling Technology | #7076 | 1:2000 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 | 1:2000 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 | N/A |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | N/A |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705061 | N/A |
Table 2: Quantitative Analysis of IκBα Phosphorylation
The following table presents representative data on the dose-dependent inhibition of TNF-α-induced IκBα phosphorylation by MLN120B. Values are expressed as the ratio of phosphorylated IκBα to total IκBα, normalized to the TNF-α stimulated control.
| Treatment Group | MLN120B (µM) | TNF-α (20 ng/mL) | Normalized p-IκBα / Total IκBα Ratio (Mean ± SD) |
| Untreated Control | 0 | - | 0.10 ± 0.02 |
| TNF-α Stimulated | 0 | + | 1.00 ± 0.09 |
| MLN120B | 1 | + | 0.65 ± 0.07 |
| MLN120B | 5 | + | 0.25 ± 0.04 |
| MLN120B | 10 | + | 0.12 ± 0.03 |
| MLN120B | 20 | + | 0.08 ± 0.02 |
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cell line (e.g., HeLa, MM.1S) in the appropriate growth medium until they reach 70-80% confluency.
-
Seed the cells in 6-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 90 minutes.
-
Following the pre-treatment, stimulate the cells with 20 ng/mL of TNF-α for 20 minutes. Include an untreated control group that receives neither MLN120B nor TNF-α.
Cell Lysis
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer, supplemented with protease and phosphatase inhibitors, to each well.[4]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5][6]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. A typical wet transfer can be performed at 100 V for 90 minutes.
-
Confirm successful protein transfer by staining the membrane with Ponceau S.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-phospho-IκBα, anti-total IκBα, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[7][8]
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the p-IκBα and total IκBα bands to the corresponding β-actin loading control.
-
Calculate the ratio of p-IκBα to total IκBα for each sample to determine the extent of inhibition.
References
- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-IkappaB alpha (Ser32/36) (5A5) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 6. licorbio.com [licorbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. azurebiosystems.com [azurebiosystems.com]
Assessing the Efficacy of MLN120B in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN120B is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. Dysregulation of this pathway is a hallmark of various malignancies, making IKKβ an attractive therapeutic target. This document provides detailed application notes and protocols for assessing the in vivo efficacy of MLN120B in preclinical xenograft models of multiple myeloma and Hodgkin's lymphoma. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in the design and execution of similar studies.
Introduction
The NF-κB signaling cascade plays a critical role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, constitutive activation of the NF-κB pathway promotes tumor cell survival, proliferation, and resistance to therapy. MLN120B, by inhibiting IKKβ, prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes. Preclinical studies in various cancer models have demonstrated the potential of MLN120B as an anti-tumor agent, both as a monotherapy and in combination with other targeted agents.
Signaling Pathway Targeted by MLN120B
The canonical NF-κB pathway is initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1. This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The liberated NF-κB dimers (typically p65/p50) then translocate to the nucleus to activate the transcription of genes involved in cell survival, proliferation, and inflammation. MLN120B specifically inhibits the kinase activity of IKKβ, thereby blocking this entire downstream cascade.
Efficacy of MLN120B in a Multiple Myeloma Xenograft Model
MLN120B has demonstrated efficacy in a clinically relevant SCID-hu (severe combined immunodeficient-human) mouse model of multiple myeloma, where human myeloma cells are grown in the context of a human bone marrow microenvironment.[1]
Summary of Efficacy Data
| Xenograft Model | Cell Line | Treatment | Primary Endpoint | Result | Reference |
| Multiple Myeloma (SCID-hu) | INA-6 (IL-6 dependent) | Vehicle Control vs. MLN120B (50 mg/kg, p.o., BID) | Serum soluble human IL-6 receptor (shuIL-6R) levels (ng/mL) | Significant reduction in shuIL-6R levels in the MLN120B-treated group compared to vehicle control over 3 weeks, indicating inhibition of tumor growth. | Hideshima et al., 2006[1] |
Note: Quantitative data in the table below is estimated from the graphical data presented in the source publication.
| Time Point | Vehicle Control (Mean shuIL-6R ± SD) | MLN120B (Mean shuIL-6R ± SD) |
| Week 1 | ~10 ± 2 ng/mL | ~5 ± 1.5 ng/mL |
| Week 2 | ~25 ± 5 ng/mL | ~8 ± 2 ng/mL |
| Week 3 | ~45 ± 8 ng/mL | ~10 ± 2.5 ng/mL |
Experimental Protocol: Multiple Myeloma SCID-hu Xenograft Model
This protocol outlines the key steps for evaluating the efficacy of MLN120B in the INA-6 SCID-hu model.[2]
1. Cell Culture:
-
Culture human IL-6-dependent INA-6 multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 2.5 ng/mL recombinant human IL-6.
2. Animal Model:
-
Use 6- to 8-week-old male CB-17 SCID mice.
-
Surgically implant human fetal bone chips subcutaneously into the mice to create the SCID-hu model. Allow 4 weeks for engraftment and vascularization of the bone chip.[2]
3. Tumor Cell Implantation:
-
Harvest INA-6 cells during their logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Inject 2.5 x 10^6 INA-6 cells in a volume of 50 µL directly into the implanted human bone chip.[2]
4. MLN120B Formulation and Administration:
-
Prepare a suspension of MLN120B in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Once tumor engraftment is confirmed (by detection of shuIL-6R in serum), randomize mice into treatment and control groups.
-
Administer MLN120B at a dose of 50 mg/kg via oral gavage twice daily.
-
Administer an equivalent volume of the vehicle to the control group.
5. Efficacy Assessment:
-
Collect blood samples from the mice weekly via retro-orbital or tail vein bleed.
-
Separate the serum and measure the concentration of soluble human IL-6 receptor (shuIL-6R) using a commercial ELISA kit. The levels of shuIL-6R correlate with INA-6 tumor burden.[2]
-
Monitor animal body weight and general health throughout the study.
6. Endpoint:
-
The primary endpoint is the level of shuIL-6R in the serum over time.
-
At the end of the study, euthanize the mice and excise the bone implants for histological analysis to confirm tumor growth and assess treatment effects.
Efficacy of MLN120B in a Hodgkin's Lymphoma Xenograft Model
MLN120B has also been evaluated in a subcutaneous xenograft model of Hodgkin's lymphoma, where it demonstrated synergistic anti-tumor activity when combined with the antibody-drug conjugate Brentuximab Vedotin (BV).[3]
Summary of Efficacy Data
| Xenograft Model | Cell Line | Treatment Groups | Primary Endpoint | Result | Reference |
| Hodgkin's Lymphoma (Subcutaneous) | L428 | 1. Vehicle Control2. MLN120B (50 mg/kg, daily)3. Brentuximab Vedotin (BV, 0.4 mg/kg, every 4 days)4. MLN120B + BV | Tumor Volume (mm³) | The combination of MLN120B and BV resulted in significantly greater tumor growth inhibition compared to either agent alone, suggesting a synergistic interaction. | Chen et al., 2020[3] |
Note: Quantitative data in the table below is estimated from the graphical data presented in the source publication.
| Day Post-Implantation | Vehicle (Mean Tumor Vol. ± SEM) | MLN120B (Mean Tumor Vol. ± SEM) | BV (Mean Tumor Vol. ± SEM) | MLN120B + BV (Mean Tumor Vol. ± SEM) |
| Day 10 | ~100 ± 15 mm³ | ~90 ± 12 mm³ | ~80 ± 10 mm³ | ~70 ± 8 mm³ |
| Day 20 | ~450 ± 50 mm³ | ~350 ± 40 mm³ | ~200 ± 25 mm³ | ~100 ± 15 mm³ |
| Day 30 | ~900 ± 100 mm³ | ~700 ± 80 mm³ | ~350 ± 45 mm³ | ~150 ± 20 mm³ |
Experimental Protocol: Hodgkin's Lymphoma Subcutaneous Xenograft Model
This protocol details the methodology for assessing the efficacy of MLN120B in combination with Brentuximab Vedotin in an L428 Hodgkin's lymphoma model.[3][4]
1. Cell Culture:
-
Culture the human Hodgkin's lymphoma cell line L428 in RPMI-1640 medium supplemented with 10% fetal bovine serum.
2. Animal Model:
-
Use 6- to 8-week-old female NOD-scid IL2Rgammanull (NSG) mice.
3. Tumor Cell Implantation:
-
Harvest L428 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 L428 cells in a total volume of 100 µL into the flank of each mouse.[4]
4. Drug Formulation and Administration:
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into four treatment groups.
-
MLN120B: Prepare a suspension in a suitable oral vehicle. Administer at 50 mg/kg via oral gavage daily.
-
Brentuximab Vedotin (BV): Dilute in sterile PBS. Administer at 0.4 mg/kg via intraperitoneal injection every 4 days.
-
Combination: Administer both drugs as described above.
-
Control: Administer the respective vehicles for both drugs.
5. Efficacy Assessment:
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
6. Endpoint:
-
The primary endpoint is tumor growth inhibition over time.
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.
-
At necropsy, tumors can be excised, weighed, and processed for pharmacodynamic marker analysis (e.g., immunohistochemistry for NF-κB pathway components).
Conclusion
The IKKβ inhibitor MLN120B demonstrates significant anti-tumor activity in preclinical xenograft models of both multiple myeloma and Hodgkin's lymphoma. The provided protocols offer a framework for the in vivo evaluation of this compound, highlighting its potential as a targeted cancer therapeutic. These methodologies can be adapted to assess the efficacy of MLN120B and other NF-κB pathway inhibitors in a variety of other cancer xenograft models. Careful attention to experimental detail, including cell line maintenance, animal model selection, drug formulation, and endpoint analysis, is crucial for obtaining robust and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A20 and RBX1 Regulate Brentuximab Vedotin Sensitivity in Hodgkin Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Ruxolitinib Significantly Prolongs Survival in Both a Primary Mediastinal B-Cell Lymphoma (PMBL) and Hodgkin Lymphoma (HL) Xenograft NSG Mouse Model: Ruxolitinib May be a Potential Adjuvant Agent in the Treatment of PMBL and of HL [ash.confex.com]
Application Notes and Protocols for MLN120B Dihydrochloride in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN120B dihydrochloride is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.[1][2] The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[2] MLN120B has demonstrated efficacy in blocking multiple myeloma cell growth both in vitro and in vivo, highlighting its therapeutic potential.[3] These application notes provide detailed protocols for utilizing MLN120B in in vitro kinase inhibitor screening assays to characterize its inhibitory activity and selectivity.
Mechanism of Action
MLN120B specifically targets the ATP-binding pocket of IKKβ, preventing the phosphorylation of its substrate, IκBα.[1][2] This inhibition blocks the subsequent ubiquitination and proteasomal degradation of IκBα, thereby sequestering the NF-κB complex (typically p65/p50 heterodimer) in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[2][4]
Quantitative Data Summary
The inhibitory activity of MLN120B against IKKβ is concentration-dependent. The half-maximal inhibitory concentration (IC50) has been determined using various in vitro assay formats.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Format | Reference |
| IKKβ | MLN120B | 45 | Recombinant IKKβ | [1] |
| IKKβ | MLN120B | 60 | Recombinant IKKβ | [5] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
Signaling Pathway and Experimental Workflow
NF-κB Signaling Pathway Inhibition by MLN120B
Caption: Inhibition of the canonical NF-κB pathway by MLN120B.
General Workflow for an In Vitro Kinase Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
MLN120B dihydrochloride stability and storage conditions
This technical support center provides comprehensive guidance on the stability, storage, and handling of MLN120B dihydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A: Upon receipt, the solid this compound should be stored at 4°C, sealed from moisture. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.
Q2: What is the recommended solvent for preparing stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations ranging from 12.73 mg/mL to 73 mg/mL.[1][2] Some sources also report solubility in water (up to 2.2 mg/mL) and ethanol (with sonication and warming).[1][3]
Q3: How should I store the stock solutions?
A: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[2][4] For long-term storage, it is highly recommended to store the aliquots at -80°C, where they can be stable for 6 months to 2 years.[4][5]
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A: this compound's solubility can be affected by the quality of the DMSO. Due to its hygroscopic nature, it is crucial to use newly opened or anhydrous DMSO.[2][4] If you still encounter solubility issues, gentle warming and ultrasonication can aid in dissolution.[3][4] For some formulations, adjusting the pH to 8 with NaOH and heating to 80°C has been noted to improve solubility.[4]
Q5: Is this compound sensitive to light?
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
A: The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported. It is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment and use them immediately. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance and precise pipetting techniques. | |
| Precipitation of the compound in cell culture medium | Low solubility in aqueous solutions. | Lower the final concentration of this compound in your assay. Ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.5%. Prepare fresh dilutions immediately before use. |
| Loss of compound activity over time | Instability of the stock solution. | Check the age of your stock solution and the storage conditions. If stored at -20°C, use within 1 month. For longer-term storage, use aliquots stored at -80°C. |
Stability and Storage Conditions Summary
The following tables summarize the recommended storage and stability data for this compound.
Solid Compound Storage
| Condition | Duration | Notes |
| 4°C | Short-term | Sealed, away from moisture. |
| -20°C | Up to 3 years | For long-term storage. |
Stock Solution Stability
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | 1 month[2][4] |
| DMSO | -80°C | 6 months to 2 years[4][5] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥12.73 mg/mL (28.95 mM)[1] | Use of fresh, anhydrous DMSO is recommended.[2][4] |
| 16.67 mg/mL (37.91 mM)[4] | May require ultrasonic and warming, and pH adjustment.[4] | |
| ≥31 mg/mL (84.51 mM)[5] | ||
| 73 mg/mL (199.01 mM)[2] | ||
| Water | 2.2 mg/mL (5.0 mM)[1] | |
| Ethanol | ≥8.53 mg/mL[3] | Requires ultrasonic and warming.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 439.72 g/mol ), add 227.4 µL of DMSO.
-
Solubilization: Vortex the solution and, if necessary, use gentle warming (e.g., a 37°C water bath) or sonication until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber vials. Store the aliquots at -80°C for long-term use or at -20°C for short-term use.
Visualizations
MLN120B Mechanism of Action: IKKβ Inhibition in the NF-κB Pathway
Caption: MLN120B inhibits IKKβ, preventing IκBα phosphorylation and subsequent NF-κB activation.
Recommended Workflow for Handling this compound
Caption: Recommended experimental workflow for this compound from receipt to use.
References
Technical Support Center: Overcoming MLN120B Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the IKKβ inhibitor, MLN120B.
Frequently Asked Questions (FAQs)
Q1: What is MLN120B and what is its primary mechanism of action?
MLN120B is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ) subunit. Its primary mechanism of action is the inhibition of the canonical NF-κB signaling pathway. By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes involved in cell survival, proliferation, and inflammation.
Q2: In which cancer types has MLN120B shown activity?
MLN120B has been primarily investigated in hematological malignancies, particularly multiple myeloma, where the NF-κB pathway is often constitutively active.[1] It has demonstrated the ability to inhibit the growth of multiple myeloma cell lines in a dose-dependent manner, with growth inhibition ranging from 25% to 90%.[1]
Q3: What are the known mechanisms of resistance to MLN120B?
Resistance to MLN120B can arise from several mechanisms, including:
-
Compensatory IKKα Signaling: Inhibition of IKKβ can sometimes lead to a compensatory activation of the related kinase IKKα. IKKα can then phosphorylate IκBα, albeit potentially less efficiently, leading to the activation of the canonical NF-κB pathway despite the presence of an IKKβ inhibitor.
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by upregulating parallel survival signaling pathways that are independent of NF-κB. Commonly activated pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways can promote cell survival and proliferation, bypassing the effects of MLN120B.
-
Genetic Alterations: Mutations in genes within the NF-κB pathway or other associated pathways can potentially confer resistance to MLN120B.
Q4: How can I determine if my cancer cell line is resistant to MLN120B?
Resistance is typically characterized by a significantly higher half-maximal inhibitory concentration (IC50) value for MLN120B in the resistant cell line compared to its parental, sensitive counterpart. An increase in the IC50 value by several fold is a common indicator of acquired resistance.
Troubleshooting Guides
Issue 1: My cells are showing reduced sensitivity or have become resistant to MLN120B.
Possible Cause 1: Compensatory IKKα activation.
-
Troubleshooting Steps:
-
Assess IKKα activity: Perform a Western blot to analyze the phosphorylation status of IKKα/β (on Ser176/180 and Ser177/181, respectively) and the phosphorylation of IκBα (on Ser32/36) in the presence and absence of MLN120B. An increase in phosphorylated IKKα alongside persistent IκBα phosphorylation in the presence of MLN120B may indicate a compensatory mechanism.
-
Co-inhibition of IKKα and IKKβ: Treat the resistant cells with a combination of MLN120B and an IKKα inhibitor (or use a pan-IKK inhibitor). A synergistic or additive effect on cell death would support the role of IKKα in mediating resistance.
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Steps:
-
Profile key survival pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR, p-S6K) and MAPK/ERK (e.g., p-MEK, p-ERK) pathways in both sensitive and resistant cells treated with MLN120B. Increased phosphorylation of these proteins in resistant cells suggests pathway activation.
-
Combination therapy: Treat the resistant cells with MLN120B in combination with inhibitors of the suspected activated pathway (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like U0126). Enhanced cytotoxicity would indicate that the targeted pathway contributes to MLN120B resistance.
-
Issue 2: I am observing high variability in my MLN120B dose-response experiments.
-
Troubleshooting Steps:
-
Ensure consistent cell culture conditions: Maintain consistent cell density, passage number, and media composition for all experiments.
-
Verify drug stability and concentration: Prepare fresh dilutions of MLN120B for each experiment from a validated stock solution.
-
Optimize assay parameters: Ensure the cell seeding density and incubation time for your viability assay (e.g., MTT, CellTiter-Glo) are optimized for your specific cell line.
-
Data Presentation
Table 1: Growth Inhibition of MLN120B in Various Multiple Myeloma Cell Lines
| Cell Line | Description | Growth Inhibition (%) at 5 µM MLN120B |
| MM.1S | Dexamethasone-sensitive | ~50% |
| MM.1R | Dexamethasone-resistant | ~40% |
| RPMI 8226 | - | ~60% |
| U266 | IL-6 dependent | ~70% |
| INA-6 | IL-6 dependent | ~90% |
Data compiled from publicly available literature. Actual values may vary based on experimental conditions.
Table 2: Representative IC50 Values for Kinase Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| HCC827 (NSCLC) | Erlotinib | ~10 nM | ~1 µM | ~100x |
| A549 (NSCLC) | Gefitinib | ~8 µM | > 20 µM | > 2.5x |
| K562 (CML) | Imatinib | ~0.3 µM | ~2 µM | ~6.7x |
This table provides examples of acquired resistance to other kinase inhibitors and serves as a reference for the expected magnitude of change in IC50 values upon development of resistance.
Mandatory Visualization
Caption: Canonical NF-κB signaling pathway and the inhibitory action of MLN120B.
Caption: Key resistance mechanisms to MLN120B in cancer cells.
Caption: A logical workflow for characterizing MLN120B resistance.
Experimental Protocols
Protocol 1: Determination of IC50 Value for MLN120B using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of MLN120B in complete culture medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the MLN120B concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB and Survival Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with MLN120B for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-IKKα/β, IKKα, IKKβ, p-IκBα, IκBα, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Analyze IKK Complex
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a component of the IKK complex (e.g., IKKα or NEMO) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other components of the IKK complex (e.g., IKKβ).
Protocol 4: Establishing an MLN120B-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of MLN120B for the parental cell line.
-
Stepwise Dose Escalation: Culture the parental cells in the continuous presence of MLN120B, starting at a low concentration (e.g., IC20).
-
Selection and Expansion: Gradually increase the concentration of MLN120B in the culture medium as the cells become tolerant. Allow the surviving cells to repopulate before the next dose escalation.
-
Clonal Selection: Once cells can proliferate in a significantly higher concentration of MLN120B (e.g., 5-10 times the initial IC50), perform single-cell cloning to establish a homogenous resistant population.
-
Validation: Confirm the resistant phenotype by re-evaluating the IC50 of MLN120B and comparing it to the parental cell line. Characterize the molecular mechanisms of resistance.
References
potential off-target effects of MLN120B dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MLN120B dihydrochloride. The information is intended for scientists and drug development professionals to anticipate and address potential issues related to the inhibitor's off-target effects during their experiments.
Troubleshooting Guide
This guide is designed to help users troubleshoot common issues that may arise during experiments with MLN120B, particularly those related to unexpected results that could be due to off-target effects.
Issue 1: Higher than expected cytotoxicity or cell death, even at concentrations that should be selective for IKKβ.
-
Possible Cause: Off-target inhibition of kinases essential for cell survival.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: Consult the quantitative data summary below to determine if kinases known to be involved in cell survival pathways are inhibited by MLN120B at the concentrations used in your experiment.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the EC50 for cytotoxicity and compare it to the IC50 for IKKβ inhibition. A narrow therapeutic window may suggest off-target toxicity.
-
Use a Structurally Different IKKβ Inhibitor: Compare the phenotype observed with MLN120B to that of another IKKβ inhibitor with a different off-target profile. If the cytotoxicity persists with a more selective compound, it may be an on-target effect.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Issue 2: Unexpected modulation of a signaling pathway other than NF-κB.
-
Possible Cause: Direct inhibition of an upstream kinase in another pathway or indirect effects due to pathway crosstalk.
-
Troubleshooting Steps:
-
Consult Kinase Profiling Data: Examine the provided kinase screening data for potential off-target interactions with kinases in the unexpectedly modulated pathway.
-
Western Blot Analysis: Profile the phosphorylation status of key nodes in major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JNK) in the presence of MLN120B.
-
Inhibit the Downstream Pathway: Use a specific inhibitor for the unexpectedly activated or inhibited pathway to determine if it reverses the phenotype observed with MLN120B. This can help to delineate the functional consequences of the off-target effect.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Issues with inhibitor stability, solubility, or experimental setup.
-
Troubleshooting Steps:
-
Confirm Inhibitor Integrity: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Verify Solubility: Confirm that the inhibitor is fully solubilized in the vehicle and that the final concentration of the solvent (e.g., DMSO) is not affecting the cells.
-
Optimize Pre-incubation Time: The required time for the inhibitor to penetrate the cells and engage its target can vary. Optimize the pre-incubation time before adding a stimulus.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MLN120B?
A1: MLN120B is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. Its IC50 for recombinant IKKβ is approximately 45-60 nM.[1][2]
Q2: What are the known off-target effects of MLN120B?
A2: While MLN120B is highly selective for IKKβ, kinase profiling studies have revealed potential off-target activities, especially at higher concentrations (e.g., 10 µM). These off-targets include other kinases, and their inhibition could lead to unintended biological effects. For a detailed list of potential off-targets, please refer to the Quantitative Data Summary table below.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of MLN120B that inhibits IKKβ activity in your specific cellular context.
-
Perform dose-response experiments to identify the optimal concentration.
-
Whenever possible, confirm key findings with a second, structurally unrelated IKKβ inhibitor.
-
Be mindful of the potential off-targets identified in kinase screening panels when interpreting your data.
Q4: What are the signs of off-target effects in my cell-based assays?
A4: Signs of off-target effects can include:
-
Unexpected levels of cytotoxicity.
-
Modulation of signaling pathways unrelated to NF-κB.
-
Phenotypes that are inconsistent with the known function of IKKβ.
-
Discrepancies between your results and published data for IKKβ inhibition.
Quantitative Data Summary
The following table summarizes the kinase selectivity profile of MLN120B at a concentration of 10 µM. The data represents the percentage of remaining kinase activity in the presence of the inhibitor. Lower percentages indicate stronger inhibition.
| Kinase Target | % Activity Remaining | Standard Deviation |
| AMPK | 92 | 4 |
| ASK1 | 104 | 4 |
| Aurora A | 81 | 0 |
| Aurora B | 72 | 1 |
| BRSK1 | 86 | 5 |
| BRSK2 | 81 | 5 |
| BTK | 70 | 2 |
| CAMK1 | 80 | 3 |
| CAMKK beta | 76 | 3 |
| CDK2-Cyclin A | 88 | 2 |
| CHK1 | 91 | 3 |
| CHK2 | 96 | 2 |
| CK1 | 85 | 1 |
| CK2 | 98 | 2 |
| DMPK | 90 | 4 |
| DRAK1 | 83 | 2 |
| DYRK1A | 89 | 3 |
| DYRK2 | 93 | 1 |
| ERK1 | 97 | 3 |
| ERK2 | 101 | 5 |
| GSK3β | 95 | 2 |
| JNK1 | 99 | 4 |
| JNK2 | 102 | 3 |
| JNK3 | 98 | 1 |
| LKB1 | 94 | 2 |
| MAPKAPK2 | 87 | 3 |
| MEK1 | 100 | 4 |
| MST1 | 91 | 2 |
| MST2 | 88 | 1 |
| p38α | 96 | 3 |
| p38β | 92 | 2 |
| p38γ | 95 | 4 |
| p38δ | 97 | 1 |
| PAK2 | 93 | 3 |
| PASK | 89 | 2 |
| PDK1 | 99 | 5 |
| PIM1 | 84 | 1 |
| PIM2 | 81 | 2 |
| PIM3 | 79 | 3 |
| PIP5K1A | 90 | 4 |
| PKACα | 98 | 2 |
| PKBα/AKT1 | 96 | 1 |
| PKCα | 94 | 3 |
| PKCβI | 91 | 2 |
| PKCβII | 89 | 1 |
| PKCγ | 93 | 3 |
| PKCδ | 90 | 2 |
| PKCε | 88 | 4 |
| PKCζ | 95 | 1 |
| PKCη | 92 | 2 |
| PKCθ | 87 | 3 |
| PKCι | 94 | 1 |
| PLK1 | 86 | 2 |
| PRAK | 90 | 3 |
| PRK2 | 88 | 2 |
| RAF1 | 101 | 4 |
| ROCK1 | 97 | 2 |
| ROCK2 | 95 | 1 |
| RSK1 | 99 | 3 |
| RSK2 | 97 | 2 |
| S6K1 | 98 | 1 |
| SGK1 | 96 | 2 |
| SRC | 99 | 3 |
| SYK | 92 | 4 |
| TAK1 | 94 | 2 |
| TGFβ-R1/ALK5 | 98 | 1 |
Data sourced from the International Centre for Kinase Profiling.[3]
Experimental Protocols
Protocol 1: Western Blot for IκBα Phosphorylation and Degradation
-
Objective: To confirm the on-target activity of MLN120B by assessing the inhibition of stimulus-induced IκBα phosphorylation and degradation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with a dose-range of MLN120B or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., TNFα, IL-1β, or LPS) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Expected Outcome: In successfully inhibited samples, the stimulus-induced increase in phospho-IκBα and the subsequent decrease in total IκBα will be attenuated in a dose-dependent manner by MLN120B.
Visualizations
Caption: On-target effect of MLN120B on the canonical NF-κB signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with MLN120B.
References
Technical Support Center: Optimizing MLN120B (TAK-228/Sapanisertib) Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments using the dual mTORC1/2 and IKKβ inhibitor, MLN120B (also known as TAK-228 or Sapanisertib).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of MLN120B?
A1: MLN120B is a potent and selective, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3] By inhibiting these central regulators of cell growth and proliferation, MLN120B blocks the phosphorylation of downstream targets such as Akt, S6 ribosomal protein, and 4E-BP1, leading to cell cycle arrest and apoptosis.[4][5] Additionally, it has been identified as an inhibitor of IκB kinase β (IKKβ), which plays a crucial role in the NF-κB signaling pathway.[6]
Q2: What is a good starting dose for my in vivo mouse xenograft study?
A2: A general starting point for in vivo efficacy studies in mice is in the range of 0.5 mg/kg to 1 mg/kg, administered daily via oral gavage.[1][7] However, the optimal dose will be model-specific. For example, in a bladder cancer xenograft model, both intermittent (0.6 mg/kg, 5 days on/2 days off) and continuous low-dose (1 mg/kg, daily) regimens have shown significant tumor growth inhibition.[1] In a retinoblastoma xenograft model, 0.5 mg/kg administered daily was effective and well-tolerated.[7] A dose-response study is highly recommended to determine the optimal dose for your specific model.
Q3: My mice are losing weight at a 1 mg/kg daily dose. What should I do?
A3: Weight loss can be an indicator of toxicity. If you observe significant weight loss (>15-20%), consider the following troubleshooting steps:
-
Reduce the dose: Titrate the dose down to 0.5 mg/kg or lower to find a better-tolerated dose that maintains efficacy.
-
Switch to an intermittent dosing schedule: Instead of daily administration, try a schedule such as 5 days on, 2 days off, or three consecutive days per week.[1] This can help reduce cumulative toxicity while still providing therapeutic benefit.
-
Monitor for other signs of toxicity: Observe the animals for other clinical signs of distress, such as changes in behavior, posture, or grooming.
-
Vehicle control: Ensure that a vehicle-only control group is included in your study to rule out any toxicity associated with the formulation itself.
Q4: I am not seeing significant tumor growth inhibition. What are the possible reasons?
A4: A lack of efficacy can be due to several factors:
-
Sub-optimal dose: The dose you are using may be too low for your specific tumor model. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the most effective dose.
-
Tumor model resistance: The tumor model you are using may have intrinsic or acquired resistance to mTOR pathway inhibition.
-
Drug formulation and administration: Ensure the drug is properly solubilized or suspended and that the oral gavage technique is performed correctly to ensure consistent dosing.
-
Pharmacokinetics: The bioavailability and half-life of the compound in your specific mouse strain may be affecting exposure.
Q5: What is a suitable vehicle for formulating MLN120B for oral gavage?
A5: While specific formulation details for MLN120B are not always published in preclinical studies, a common approach for formulating poorly water-soluble compounds for oral gavage in mice is to use a suspension or a solution with co-solvents. A standard and generally well-tolerated vehicle can be prepared using a combination of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
For compounds that may be sensitive to DMSO, a lower percentage (e.g., 2%) can be used. Alternatively, a suspension in 0.5% carboxymethylcellulose (CMC) in saline is another widely used vehicle.[8] It is always recommended to perform a small pilot study to assess the stability and tolerability of your chosen formulation.
Data on Preclinical In Vivo Dosing of MLN120B
| Tumor Model | Animal Model | Dose | Dosing Schedule | Route of Administration | Observed Effect | Reference |
| Bladder Cancer (RT4 Xenograft) | Nude Mice | 0.6 mg/kg | 5 days on / 2 days off | Oral Gavage | Significant tumor growth inhibition | [1] |
| Bladder Cancer (RT4 Xenograft) | Nude Mice | 1 mg/kg | Daily | Oral Gavage | Significant tumor growth inhibition | [1] |
| Bladder Cancer (RT4 Xenograft) | Nude Mice | 3 mg/kg | Once a week | Oral Gavage | Not significantly different from control | [1] |
| Bladder Cancer (RT4 Xenograft) | Nude Mice | 6 mg/kg | Once a week | Oral Gavage | Not significantly different from control | [1] |
| Retinoblastoma (RB355 Xenograft) | Nude Mice | 0.5 mg/kg | Daily for 24 days | Oral Gavage | Significant delay in tumor growth; no obvious toxicity | [7] |
| Nasopharyngeal Carcinoma (CNE1 Xenograft) | Nude Mice | Not specified | Not specified | Not specified | Inhibition of tumor growth | [4] |
Experimental Protocols
Protocol 1: Preparation of MLN120B Formulation for Oral Gavage (Suspension)
-
Materials:
-
MLN120B (TAK-228/Sapanisertib) powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of MLN120B and vehicle for your study. For example, for a 1 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, you would need a 0.1 mg/mL suspension.
-
Weigh the appropriate amount of MLN120B powder and place it in a sterile tube.
-
Add a small amount of the 0.5% CMC vehicle to the powder and triturate to create a uniform paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to break up any aggregates.
-
Visually inspect the suspension for uniformity before each use. Keep the suspension on a stirrer or vortex frequently during dosing to ensure consistency.
-
Prepare the formulation fresh daily or assess its stability for longer-term storage.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID) appropriate for your chosen human cancer cell line.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of your cancer cells (typically 1-10 million cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer MLN120B or vehicle control via oral gavage according to your determined dose and schedule.
-
Monitor the body weight of the mice at least twice a week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers like p-S6).
-
Visualizations
Caption: Simplified signaling pathway of MLN120B action.
Caption: General workflow for an in vivo efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the dual mTORC1/2 inhibitor sapanisertib in combination with cisplatin in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR inhibition by TAK‐228 is effective against growth, survival and angiogenesis in preclinical retinoblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
MLN120B Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
Welcome to the technical support center for MLN120B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the solubility of MLN120B in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is MLN120B and why is its solubility a concern?
MLN120B is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1][2][3] Like many small molecule kinase inhibitors, MLN120B is a hydrophobic compound, which leads to poor solubility in aqueous buffers such as PBS and cell culture media.[2][4] This can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.[5][6]
Q2: What are the recommended solvents for preparing MLN120B stock solutions?
The recommended solvent for preparing high-concentration stock solutions of MLN120B is dimethyl sulfoxide (DMSO).[1][2][7] Ethanol can also be used, but the solubility is lower compared to DMSO.[4][8] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of MLN120B.[1][2]
Q3: My MLN120B precipitated out of solution when I diluted my DMSO stock in my aqueous experimental buffer. What happened?
This is a common phenomenon known as precipitation upon dilution and it occurs when the kinetic solubility of the compound in the aqueous buffer is exceeded.[5] MLN120B is highly soluble in a strong organic solvent like DMSO, but its solubility dramatically decreases when introduced into a predominantly aqueous environment.[9][10]
Q4: How can I avoid precipitation when preparing my working solution?
Several strategies can be employed to prevent precipitation. These include lowering the final concentration of MLN120B in your assay, performing serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous buffer, and adding the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing.[11] It is also important to keep the final DMSO concentration in your experimental setup as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[6][12][13]
Q5: Can I use additives to improve the solubility of MLN120B in my aqueous buffer?
Yes, the use of solubility enhancers can be beneficial. Low concentrations of non-ionic surfactants, such as Tween-20 or Tween-80, can help maintain the compound in solution.[5][9] In some instances, incorporating a small percentage of a water-miscible co-solvent like polyethylene glycol (PEG) may also improve solubility.[5] For in vivo preparations, formulations including DMSO, PEG300, and Tween-80 have been reported.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with MLN120B.
| Problem | Potential Cause | Recommended Solution |
| MLN120B powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO. | - Incrementally increase the volume of DMSO.- Gently warm the solution (e.g., at 37°C) and vortex or sonicate.[6][7]- Use fresh, anhydrous, high-purity DMSO.[1][2] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of MLN120B in the aqueous buffer has been exceeded.[5] | - Lower the final concentration of MLN120B.- Perform serial dilutions of the DMSO stock in DMSO first to get closer to the final desired concentration before adding to the aqueous buffer.[11]- Add the diluted DMSO stock to the aqueous medium dropwise while vortexing.[11] |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with other assay components. | - Ensure a constant temperature is maintained throughout the experiment.- Prepare the final working solution fresh from the DMSO stock immediately before each experiment.[5] |
| Inconsistent or non-reproducible experimental results. | - Inaccurate concentration due to precipitation.- Degradation of the compound in solution. | - Visually inspect all solutions for precipitates before use.- Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]- Store stock solutions at -20°C or -80°C.[7][12] |
Quantitative Data Summary
The following table summarizes the solubility of MLN120B in various solvents as reported by different suppliers. Note that solubility can vary slightly between batches.
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | ≥ 31 mg/mL | ≥ 84.51 mM | MedchemExpress[1] |
| DMSO | >13.2 mg/mL | >36.0 M | APExBIO[7] |
| DMSO | 73 mg/mL | 199.01 mM | Selleck Chemicals[2][4] |
| DMSO | ≥13.2 mg/mL | ≥36.0 mM | RayBiotech[8] |
| Ethanol | 5 mg/mL | 13.63 mM | Selleck Chemicals[2][4] |
| Ethanol | ≥8.53 mg/mL (with ultrasonic and warming) | ≥23.26 mM | RayBiotech[8] |
| Water | Insoluble | - | Selleck Chemicals[2][4] |
| Water | <2.22 mg/mL | <6.05 mM | RayBiotech[8] |
Experimental Protocols
Protocol 1: Preparation of MLN120B Stock Solution in DMSO
-
Preparation: Before opening, bring the vial of MLN120B powder to room temperature.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, briefly sonicate the vial in a water bath or gently warm it at 37°C to ensure complete dissolution.[6]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5][12]
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Thawing: Thaw a single-use aliquot of the MLN120B DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the DMSO stock solution with fresh DMSO to get closer to the final desired concentration.
-
Final Dilution: While gently vortexing the aqueous buffer (e.g., cell culture medium or PBS), add the MLN120B DMSO stock (or the intermediate dilution) dropwise to achieve the final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid cytotoxicity.[6][12] A vehicle control with the same final DMSO concentration should be included in your experiments.[13]
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
MLN120B Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Caption: MLN120B inhibits IKKβ, preventing NF-κB activation.
Troubleshooting Workflow for MLN120B Solubility Issues
Caption: A step-by-step guide to resolving MLN120B solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MLN120B - Immunomart [immunomart.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
minimizing MLN120B cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize MLN120B cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MLN120B?
MLN120B is a potent and selective inhibitor of IκB kinase β (IKKβ).[1] By inhibiting IKKβ, MLN120B blocks the phosphorylation and subsequent degradation of IκBα, an inhibitor of the transcription factor NF-κB. This prevents the activation of the canonical NF-κB pathway, which is often constitutively active in cancer cells and plays a crucial role in their proliferation, survival, and drug resistance.[1][2][3]
Q2: Why is MLN120B cytotoxic to cancer cells?
MLN120B's cytotoxicity in cancer cells stems from its inhibition of the NF-κB signaling pathway. This pathway is critical for the survival and proliferation of many cancer cell types, including multiple myeloma.[1][2] By blocking NF-κB, MLN120B can induce growth inhibition and apoptosis in these malignant cells.[1]
Q3: Is MLN120B expected to be toxic to normal, non-cancerous cells?
MLN120B has demonstrated a degree of selectivity for cancer cells over some normal cell types. For instance, studies have shown that MLN120B can inhibit the secretion of IL-6 from bone marrow stromal cells (BMSCs) without affecting their viability.[1] This suggests a therapeutic window where cancer cells are more sensitive to the cytotoxic effects of MLN120B than certain normal cells. However, as with many kinase inhibitors, off-target effects and cytotoxicity in normal cells can occur, particularly at higher concentrations.
Q4: How can I minimize MLN120B cytotoxicity in my normal cell cultures?
Minimizing cytotoxicity in normal cells while maintaining efficacy against cancer cells is a key experimental challenge. Here are some strategies:
-
Dose Optimization: Conduct a dose-response study to determine the optimal concentration of MLN120B that induces cytotoxicity in your target cancer cells while having a minimal effect on normal cells.
-
Combination Therapy: Consider using MLN120B in combination with other chemotherapeutic agents. MLN120B has been shown to enhance the cytotoxicity of drugs like doxorubicin and dexamethasone in cancer cells, which may allow for lower, less toxic concentrations of each compound to be used.[2]
-
Selective Protection Strategies: In co-culture experiments, consider strategies that selectively protect normal cells. For example, inducing a temporary cell cycle arrest in normal cells can make them less susceptible to cell-cycle-dependent cytotoxicity.
Q5: Are there any known biomarkers that can predict sensitivity or resistance to MLN120B?
While research is ongoing, the activity of the canonical NF-κB pathway is a key determinant of sensitivity to MLN120B.[4][5] Cancer cells with high constitutive NF-κB activity are more likely to be sensitive to IKKβ inhibition.[4] Monitoring the phosphorylation status of IκBα or the nuclear translocation of NF-κB subunits (e.g., p65) can serve as a pharmacodynamic biomarker to assess the biological activity of MLN120B in your experimental system.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in normal control cell lines.
-
Possible Cause 1: MLN120B concentration is too high.
-
Solution: Perform a thorough dose-response curve for both your normal and cancer cell lines to identify a therapeutic window. Start with a wide range of concentrations and narrow down to find the optimal concentration with maximal cancer cell killing and minimal normal cell toxicity.
-
-
Possible Cause 2: Off-target effects of MLN120B.
-
Solution: While MLN120B is a selective IKKβ inhibitor, cross-reactivity with other kinases can occur at higher concentrations. Ensure you are using a concentration that is within the selective range for IKKβ. If off-target effects are suspected, consider using another IKKβ inhibitor with a different chemical scaffold as a control.
-
-
Possible Cause 3: High sensitivity of the specific normal cell type.
-
Solution: Some normal cell types may have a higher reliance on NF-κB signaling for their survival and function. If possible, test a panel of different normal cell types to find a more resistant control line for your experiments.
-
Problem 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. Create a standardized protocol for cell culture and plating.
-
-
Possible Cause 2: Issues with MLN120B stock solution.
-
Solution: Prepare fresh stock solutions of MLN120B in the recommended solvent (e.g., DMSO) and store them properly in aliquots to avoid repeated freeze-thaw cycles. Confirm the final concentration of the solvent in your culture medium is consistent across all conditions and is not contributing to cytotoxicity.
-
-
Possible Cause 3: Assay-specific artifacts.
-
Solution: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using two different types of cytotoxicity assays to confirm your results.
-
Data Presentation
Table 1: Comparative Cytotoxicity of MLN120B in Cancer vs. Normal Cells
| Cell Type | Cell Line | Description | MLN120B Effect | Quantitative Data | Reference |
| Cancer | Multiple Myeloma (various) | Human multiple myeloma cell lines | Growth inhibition | 25% to 90% inhibition in a dose-dependent manner | [1][2] |
| Normal | Bone Marrow Stromal Cells (BMSCs) | Human primary cells | Inhibition of IL-6 secretion | 70% to 80% inhibition of IL-6 secretion without affecting viability | [1] |
Note: This table summarizes available data. Researchers should perform their own dose-response experiments for their specific cell lines of interest.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability after treatment with MLN120B.
Materials:
-
96-well cell culture plates
-
Your cell lines of interest (normal and cancer)
-
Complete cell culture medium
-
MLN120B stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MLN120B in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of MLN120B. Include a vehicle control (medium with the same concentration of DMSO as the highest MLN120B concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: MLN120B inhibits the IKKβ subunit of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of genes involved in cell proliferation and survival.
Caption: A generalized experimental workflow for determining and comparing the cytotoxicity of MLN120B in normal versus cancer cell lines.
Caption: A decision tree to troubleshoot unexpected high cytotoxicity of MLN120B in normal cell lines during in vitro experiments.
References
- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of NF-κB Signaling in the Interplay between Multiple Myeloma and Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappa B as a therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
MLN120B experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with MLN120B, a potent and selective IKKβ inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is MLN120B and what is its primary mechanism of action?
MLN120B is a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ).[1] IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, MLN120B prevents the phosphorylation of IκBα, which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB dimer (p50/p65). This ultimately leads to the downregulation of NF-κB target gene expression.
Q2: I am not observing the expected inhibition of NF-κB activity. What are the possible reasons?
Several factors could contribute to a lack of NF-κB inhibition:
-
Non-Canonical NF-κB Pathway Activation: MLN120B is specific for IKKβ and the canonical NF-κB pathway. Some stimuli can activate the non-canonical NF-κB pathway, which is dependent on IKKα and NIK, and is not inhibited by MLN120B.[2]
-
Insufficient Inhibitor Concentration or Incubation Time: Ensure you are using a concentration of MLN120B that is appropriate for your cell type and experimental conditions. A pre-incubation time of 1 to 2 hours is generally recommended to allow for cellular uptake and target engagement.
-
Compound Stability and Solubility: MLN120B, like many small molecules, can be susceptible to degradation, especially with repeated freeze-thaw cycles of stock solutions.[3] Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final solvent concentration is not affecting your cells.
-
Cellular Context: The sensitivity to MLN120B can vary between different cell lines, potentially due to differences in baseline NF-κB activity, expression levels of IKKβ, or the presence of drug efflux pumps.
Q3: My experimental results with MLN120B are inconsistent. What are the common sources of variability?
Inconsistent results can arise from several factors:
-
Reagent Quality and Handling: The purity and handling of MLN120B are critical. Lot-to-lot variability in compound potency can occur.[4] It is advisable to purchase from a reputable supplier and handle the compound according to the manufacturer's instructions.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can all impact cellular signaling and the response to inhibitors.
-
Assay-Specific Variability: The choice of assay and its execution can introduce variability. For example, in Western blotting, inconsistencies in protein loading, antibody quality, and detection methods can lead to variable results.
-
Off-Target Effects: While MLN120B is a selective IKKβ inhibitor, like most kinase inhibitors, it may have off-target effects, especially at higher concentrations.[5][6] These off-target activities could contribute to unexpected or variable phenotypes.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of IκBα Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Inappropriate MLN120B Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus. Start with a broad range (e.g., 0.1 µM to 20 µM). |
| Insufficient Pre-incubation Time | Optimize the pre-incubation time with MLN120B before adding the stimulus. A time course (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal window. |
| Degraded MLN120B | Prepare a fresh stock solution of MLN120B in anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles.[3] |
| Stimulus Activates Non-Canonical Pathway | Use a stimulus that is known to specifically activate the canonical NF-κB pathway (e.g., TNFα, IL-1β). As a control, you can use an inhibitor of the non-canonical pathway if available. |
| Western Blotting Issues | Ensure complete protein transfer, use high-quality phospho-specific antibodies, and include appropriate loading controls. Add phosphatase inhibitors to your lysis buffer.[7] |
Issue 2: Unexpected Effects on Cell Viability or Phenotype
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Use the lowest effective concentration of MLN120B that inhibits the target. Consider using a structurally different IKKβ inhibitor as a control to see if the phenotype is consistent. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.5%).[8] |
| NF-κB Independent Effects of IKKβ | IKKβ may have functions independent of NF-κB signaling. Review the literature for known non-canonical roles of IKKβ in your experimental system. |
| Cell Line Specific Sensitivity | Different cell lines can have varying sensitivities to kinase inhibitors.[9] It's important to establish a baseline for your specific cell line. |
Data Presentation
Table 1: Reported IC50 Values for MLN120B
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Biochemical Assay | Recombinant IKKβ | 60 nM | [10] |
| Cell-based NF-κB Reporter Assay | RAW264.7 (LPS-induced) | 1.4 µM | [10] |
| Cell Proliferation Assay | Multiple Myeloma Cell Lines | >20 µM | [11] |
Note: IC50 values can vary significantly depending on the experimental conditions, including ATP concentration in biochemical assays and the specific cellular context in cell-based assays.[12]
Experimental Protocols
Western Blot for IκBα Phosphorylation
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Pre-incubate cells with the desired concentrations of MLN120B or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a known canonical NF-κB activator (e.g., 10 ng/mL TNFα) for the appropriate time (typically 5-15 minutes for peak IκBα phosphorylation).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
In Vitro IKKβ Kinase Assay
-
Reagents: Recombinant IKKβ, IκBα substrate (e.g., GST-IκBα), ATP, kinase assay buffer, and MLN120B.
-
Reaction Setup: In a microplate, combine the kinase assay buffer, IKKβ enzyme, and varying concentrations of MLN120B or vehicle control.
-
Initiate Reaction: Add the IκBα substrate and ATP to start the kinase reaction. The ATP concentration should ideally be close to the Km for IKKβ.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and detect the phosphorylation of the IκBα substrate. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based Detection: Using a phospho-specific antibody against the IκBα substrate in an ELISA or Western blot format.
-
Luminescence-based Assay: Using a system that measures the amount of ATP remaining in the reaction (e.g., ADP-Glo).
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with a range of MLN120B concentrations or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of MLN120B.
Caption: A logical workflow for troubleshooting unexpected results in MLN120B experiments.
References
- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variation of MLN120B dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variation of MLN120B dihydrochloride to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Inconsistent results between different batches of a small molecule inhibitor like this compound can stem from several factors. These may include variations in purity, the presence of different salt forms or solvates, or degradation of the compound due to improper storage or handling. It is crucial to implement a quality control workflow to qualify each new batch before its use in critical experiments.
Q2: How should I prepare and store stock solutions of this compound to minimize variability?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.[1][2] Based on available data, here are some recommendations:
-
Solvents: this compound is soluble in DMSO and water. For cellular assays, DMSO is a common solvent.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[1]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or cause off-target effects.[2] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.
Q4: My this compound solution has changed color. What should I do?
A4: A change in the color of your solution may indicate chemical degradation or oxidation.[1] Do not use a discolored solution. It is recommended to discard the solution and prepare a fresh one from a new aliquot of the solid compound.
Q5: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I address this?
A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds.[2] To address this, you can try the following:
-
Lower the final concentration of the compound in your assay.
-
Optimize the dilution method, for example, by adding the DMSO stock to the aqueous buffer with vigorous vortexing.
-
Consider the use of a surfactant or co-solvent, but be mindful of their potential effects on your experimental system.
Troubleshooting Guides
Issue: A new batch of this compound shows lower potency than the previous batch.
This troubleshooting guide provides a step-by-step workflow to compare the potency of different batches of this compound.
Caption: Troubleshooting workflow for addressing potency differences between batches.
Detailed Steps:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of both the new and the previously validated batch of this compound at the same concentration in the same solvent.
-
In Vitro Kinase Assay (Optional but Recommended): If possible, perform an in vitro kinase assay to directly compare the inhibitory activity of the two batches against recombinant IKKβ. This will provide a direct measure of their potency against the target enzyme.
-
Cellular Assay: Perform a cellular assay to assess the inhibition of the NF-κB signaling pathway. A common method is to use a cell line that has a constitutively active NF-κB pathway or to stimulate the pathway with an agonist like TNF-α.
-
Data Analysis: Generate dose-response curves for both batches and calculate their IC50 values (the concentration at which 50% of the maximal inhibitory effect is observed).
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound using a Cellular Assay
This protocol describes a method to qualify a new batch of this compound by comparing its ability to inhibit TNF-α-induced IκBα phosphorylation with a previously validated batch.
Caption: Workflow for qualifying a new batch of this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (new and validated batches)
-
DMSO
-
Recombinant human TNF-α
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture MM.1S cells according to standard protocols.
-
Pre-treatment: Seed the cells and allow them to attach overnight. The next day, pre-treat the cells with a dose range of the new and old batches of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 90 minutes.[4]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Densitometry and Comparison: Quantify the band intensities for phospho-IκBα and normalize to total IκBα and the loading control. Compare the dose-dependent inhibition of IκBα phosphorylation between the two batches.
Expected Outcome: A new batch of this compound with comparable potency to a previously validated batch should show a similar dose-dependent inhibition of TNF-α-induced IκBα phosphorylation.
Signaling Pathway
MLN120B is a selective inhibitor of IκB kinase β (IKKβ), a key component of the canonical NF-κB signaling pathway.[3][4] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor (p65/p50 dimer) in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.
Caption: The canonical NF-κB signaling pathway and the mechanism of action of MLN120B.
Data Summary
The following table summarizes key quantitative data for this compound based on published literature. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Cell Line/System | Reference |
| IKKβ IC50 | 45 nM | Recombinant IKKβ | [5] |
| IKK2 IC50 | 60 nM | Recombinant IKK2 | |
| Growth Inhibition | 25% to 90% | Multiple Myeloma Cell Lines | [3] |
| Effective Concentration (in vitro) | 1.25-40 µM | Multiple Myeloma Cell Lines | [6] |
Disclaimer: This technical support center is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should always optimize protocols for their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in MLN120B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the IKKβ inhibitor, MLN120B.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MLN120B?
MLN120B is a potent and selective inhibitor of IκB kinase β (IKKβ). IKKβ is a key component of the canonical NF-κB signaling pathway.
Q2: What is the expected downstream effect of MLN120B treatment?
By inhibiting IKKβ, MLN120B is expected to prevent the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of NF-κB target genes.
Q3: Why do different cell lines show varying sensitivity to MLN120B?
Cell lines can exhibit different sensitivities to MLN120B due to their reliance on either the canonical or non-canonical NF-κB pathway.[1] Cell lines that are more dependent on the canonical pathway are generally more sensitive to MLN120B.[1] In contrast, cell lines where the non-canonical pathway is also active may be less sensitive.[1]
Q4: Are there any known off-target effects of MLN120B?
While MLN120B is a selective IKKβ inhibitor, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[2][3] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
Q5: Can MLN120B activate any signaling pathways?
In some cellular contexts, inhibition of the canonical NF-κB pathway can lead to the compensatory activation of other signaling pathways. For instance, in some cell lines, MLN120B treatment has been observed to increase the intensity of p52 and RelB supershifted bands, suggesting a potential activation of the non-canonical NF-κB pathway.[1]
Troubleshooting Guides
Unexpected Result 1: No significant inhibition of cell proliferation or target modulation.
| Possible Cause | Troubleshooting Steps |
| Cell line is resistant to MLN120B. | 1. Verify Pathway Dependence: Confirm that your cell line of interest relies on the canonical NF-κB pathway for survival and proliferation. Cell lines with active non-canonical NF-κB signaling may be less sensitive.[1] 2. Check for Mutations: Investigate if there are any mutations in the NF-κB pathway components in your cell line that could confer resistance. |
| MLN120B is inactive. | 1. Check Drug Integrity: Ensure the proper storage and handling of the MLN120B compound. 2. Perform a Positive Control Experiment: Test the drug on a sensitive cell line, such as RPMI 8226, where it has a known effect.[4][5] |
| Suboptimal experimental conditions. | 1. Optimize Drug Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 2. Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment. |
Unexpected Result 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture. | 1. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 2. Cell Density: Ensure that cells are seeded at a consistent density for all experiments. |
| Reagent variability. | 1. Fresh Reagents: Prepare fresh dilutions of MLN120B for each experiment from a stock solution. 2. Consistent Reagent Lots: If possible, use the same lot of critical reagents (e.g., antibodies, media, serum) for a series of experiments. |
| Technical variability. | 1. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. 2. Incubation Times: Adhere strictly to the planned incubation times for drug treatment and subsequent assays. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of MLN120B concentrations (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for NF-κB Pathway Proteins
-
Cell Lysis: After MLN120B treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Simplified diagram of the Canonical and Non-Canonical NF-κB signaling pathways, showing the inhibitory action of MLN120B on IKKβ in the canonical pathway.
Caption: A typical experimental workflow for studying the effects of MLN120B on cultured cells.
Caption: A decision tree to guide troubleshooting of unexpected results in MLN120B experiments.
Quantitative Data Summary
| Cell Line | Reported IC50 of MLN120B | Reference |
| MM.1S | ~5 µM (for growth inhibition) | [4][5] |
| U266 | ~5-10 µM (for growth inhibition) | [4][5] |
| INA-6 | ~5 µM (for growth inhibition) | [4][5] |
| RPMI 8226 | Sensitive (specific IC50 not stated) | [1][4][5] |
| OPM1 | Less sensitive | [1] |
| H929 | More sensitive | [1] |
| OPM2 | More sensitive | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] MLN 120 B , a Novel I K BKinase B Inhibitor , Blocks Multiple Myeloma Cell Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]
MLN120B degradation pathways and byproducts
Welcome to the technical support center for MLN120B. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving MLN120B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MLN120B?
MLN120B is a potent, selective, reversible, and ATP-competitive inhibitor of IκB kinase β (IKKβ).[1] By inhibiting IKKβ, MLN120B blocks the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This action prevents the activation of the nuclear factor-κB (NF-κB) signaling pathway.[2][3][4]
Q2: What are the recommended solvent and storage conditions for MLN120B?
MLN120B is soluble in DMSO.[1][5][6] For optimal stability, it is recommended to prepare stock solutions in fresh, moisture-free DMSO.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[6] |
| 4°C | 2 years[6] | |
| Stock Solution in DMSO | -80°C | 1 year[1] |
| -20°C | 1 month[1][6] |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[7]
Q3: What are typical working concentrations for in vitro experiments?
The effective concentration of MLN120B can vary depending on the cell line and experimental conditions. However, published studies have used concentrations ranging from 1.25 µM to 40 µM.[4][7] For example, pretreatment of MM.1S cells with 1.25-20 µmol/L of MLN120B for 90 minutes was shown to completely abrogate TNF-α-induced phosphorylation and degradation of IκBα.[3]
Q4: Is MLN120B effective in vivo?
Yes, MLN120B has been shown to be orally active and effective in in vivo models. For instance, in a rat model of adjuvant-induced arthritis, oral administration of MLN120B inhibited paw swelling and protected against cartilage and bone erosion.[6] In a multiple myeloma SCID-hu mouse model, MLN120B inhibited tumor growth.[2][8]
Troubleshooting Guide
Problem 1: No or low inhibitory effect on NF-κB activation is observed.
-
Possible Cause 1: Inadequate concentration.
-
Solution: The optimal concentration of MLN120B is cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. Published IC50 values for IKKβ inhibition are around 45-60 nM, but cellular IC50 values for inhibiting NF-κB reporter activity can be in the micromolar range (e.g., 1.4 µM for NF-κB2-luc2).[1][7]
-
-
Possible Cause 2: Insufficient pre-incubation time.
-
Solution: Ensure that cells are pre-incubated with MLN120B for a sufficient period before stimulation. A pre-incubation time of 90 minutes has been shown to be effective in blocking TNF-α-induced NF-κB activation.[3]
-
-
Possible Cause 3: Instability of MLN120B in solution.
-
Possible Cause 4: Baseline NF-κB activity may not be IKKβ-dependent.
-
Solution: In some cell lines, baseline NF-κB activity may be mediated by pathways other than the canonical IKKβ-dependent pathway. However, inducible NF-κB activity, for example by TNF-α stimulation, is often IKKβ-dependent and should be inhibited by MLN120B.[4]
-
Problem 2: Observed cellular toxicity not related to NF-κB inhibition.
-
Possible Cause 1: High concentration of MLN120B.
-
Solution: High concentrations of any compound can lead to off-target effects and general toxicity. It is important to determine the optimal concentration that inhibits NF-κB signaling without causing significant cytotoxicity. A cell viability assay (e.g., MTT or resazurin assay) should be performed in parallel with your functional assays.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO but without MLN120B) in your experiments.
-
Experimental Protocols
Western Blot for IκBα Phosphorylation and Degradation
This protocol is a general guideline for assessing the effect of MLN120B on IκBα status.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of MLN120B (e.g., 1.25, 5, 10, 20 µM) or vehicle (DMSO) for 90 minutes.
-
Stimulation: After pre-treatment, stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 5 ng/mL), for a short period (e.g., 20 minutes) to induce IκBα phosphorylation and degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control, such as β-actin or GAPDH, should also be probed.
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of MLN120B.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of MLN120B concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] MLN 120 B , a Novel I K BKinase B Inhibitor , Blocks Multiple Myeloma Cell Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MLN120B and Other IKKβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IκB kinase β (IKKβ) inhibitor MLN120B with other notable inhibitors of the same target. The information presented is curated from publicly available research to assist in the evaluation of these compounds for research and development purposes. Efficacy data, primarily in the form of half-maximal inhibitory concentrations (IC50), are provided alongside detailed experimental methodologies to ensure a comprehensive understanding of the presented findings.
The Role of IKKβ in the NF-κB Signaling Pathway
The canonical Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, becomes activated. IKKβ plays a crucial role in this complex by phosphorylating IκB proteins, which targets them for ubiquitination and subsequent degradation. This process allows NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and survival genes. Consequently, inhibitors of IKKβ are of significant interest for therapeutic intervention in inflammatory diseases and various cancers.[1][2][3]
Comparative Efficacy of IKKβ Inhibitors
The following tables summarize the biochemical and cellular potencies of MLN120B and other well-characterized IKKβ inhibitors. It is important to note that the IC50 values have been collated from different studies and, therefore, may not be directly comparable due to potential variations in experimental conditions.
Biochemical Potency
This table presents the half-maximal inhibitory concentration (IC50) of the inhibitors against purified IKKβ and, where available, IKKα enzymes. The selectivity ratio (IKKα IC50 / IKKβ IC50) is a critical parameter, with higher values indicating greater selectivity for IKKβ.
| Inhibitor | IKKβ IC50 | IKKα IC50 | Selectivity (IKKα/IKKβ) | Mechanism of Action |
| MLN120B | 45 nM[4] | > 50 µM[4] | > 1100-fold | ATP-competitive[4] |
| BMS-345541 | 0.3 µM[5] | 4 µM[5] | ~13-fold | Allosteric[5] |
| TPCA-1 | 17.9 nM[5] | 400 nM[6] | ~22-fold | ATP-competitive[7] |
| PS-1145 | 150 nM[8] | Not specified | Not specified | Not specified |
Cellular Potency
This table outlines the potency of the inhibitors in cell-based assays, which provides a more physiologically relevant measure of their efficacy.
| Inhibitor | Cellular Assay | Cell Line | Stimulus | Cellular IC50 |
| MLN120B | NF-κB Reporter Assay | RAW264.7 | LPS | Not specified[4] |
| BMS-345541 | Inhibition of IκBα phosphorylation | THP-1 | TNF-α | ~4 µM[4] |
| TPCA-1 | Inhibition of TNF-α production | Not specified | Not specified | 170 nM[6] |
| PS-1145 | Inhibition of NF-κB activation | Not specified | TNF-α | Not specified[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Biochemical IKKβ Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the IKKβ enzyme activity.
Principle: The IKKβ enzyme phosphorylates a substrate peptide (e.g., IKKtide) using ATP, which results in the production of ADP. The ADP-Glo™ reagent is then added to convert the generated ADP into ATP. Subsequently, a kinase detection reagent utilizes this newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal that correlates with the initial kinase activity.
Protocol:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Dilute the recombinant IKKβ enzyme, substrate peptide, and ATP to their final desired concentrations in this buffer.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor (e.g., MLN120B) in the assay buffer, typically containing a low percentage of DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor or vehicle (for positive and blank controls).
-
Master Mix Addition: Add a master mix containing the kinase assay buffer, ATP, and substrate peptide to all wells.
-
Reaction Initiation: To start the reaction, add the diluted IKKβ enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase Assay Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 45 minutes.[9]
-
ADP Detection: Add the ADP-Glo™ Reagent to each well and incubate at room temperature for approximately 40 minutes to stop the kinase reaction and convert ADP to ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The inhibitory activity is calculated relative to the positive (no inhibitor) and blank (no enzyme) controls.
Cellular NF-κB Reporter Assay
This assay measures the ability of an inhibitor to block NF-κB-dependent gene expression in a cellular context.
Principle: A stable cell line is used that contains a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to these response elements and drives the expression of luciferase. An effective IKKβ inhibitor will prevent NF-κB activation and thus reduce the luciferase signal.[10]
Protocol:
-
Cell Seeding: Seed a suitable NF-κB reporter cell line (e.g., HEK293) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low to avoid toxicity.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for a period of time (e.g., 1 hour) to allow the compound to enter the cells.
-
Stimulation: Add a pro-inflammatory stimulus, such as TNF-α or LPS, to the wells to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for a sufficient duration (e.g., 6 hours) to allow for reporter gene expression.[10]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescent signal using a luminometer. The percentage of inhibition is calculated by comparing the signal from inhibitor-treated wells to the stimulated control wells.
Conclusion
MLN120B is a potent and highly selective ATP-competitive inhibitor of IKKβ. When compared to other IKKβ inhibitors such as the allosteric inhibitor BMS-345541 and the ATP-competitive inhibitor TPCA-1, MLN120B demonstrates superior selectivity for IKKβ over IKKα. The choice of an appropriate IKKβ inhibitor for research or therapeutic development will depend on the specific requirements of the study, including the desired level of selectivity and the cellular context being investigated. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other IKKβ inhibitors.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating MLN120B Target Engagement in Cells
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the cellular target engagement of MLN120B, a potent and selective IκB kinase β (IKKβ) inhibitor. We will objectively compare common methodologies, present supporting experimental data, and provide detailed protocols for key validation assays.
MLN120B is an ATP-competitive inhibitor of IKKβ with a reported IC50 of 45 nM for the recombinant enzyme.[1] Its primary mechanism of action is the suppression of the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[2][3] Validating that MLN120B engages its target, IKKβ, within the complex cellular environment is a critical step to confirm its mechanism of action and to interpret cellular phenotypes accurately.
Comparison of Target Engagement Validation Methods
Choosing the appropriate assay for validating target engagement depends on the specific research question, available resources, and desired throughput. Below is a comparison of key methods applicable to MLN120B.
| Feature | Western Blot | In-Cell Western (ICW) Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures changes in the phosphorylation state of downstream substrates (e.g., IκBα) following inhibitor treatment.[3] | An immunofluorescence-based method to quantify protein levels (e.g., phospho-IκBα) directly in fixed cells in a multi-well plate format.[4][5][6] | Measures the thermal stabilization of the target protein (IKKβ) upon ligand (MLN120B) binding.[7][8] |
| Primary Readout | Band intensity corresponding to the protein of interest on a membrane. | Fluorescent signal intensity from labeled secondary antibodies.[5] | Amount of soluble protein remaining after heat treatment, typically detected by Western Blot or other immunoassays.[8] |
| Target Confirmation | Indirect (measures downstream pathway modulation). | Indirect (measures downstream pathway modulation). | Direct (confirms physical binding to the target protein).[9] |
| Throughput | Low to medium. | Medium to high.[4][10] | Low to medium (Western Blot detection) or higher (immunoassay detection).[8] |
| Advantages | Widely established, does not require specialized equipment beyond standard lab apparatus. | Higher throughput, better quantitation and reproducibility than traditional Westerns, less hands-on time.[4][10] | Provides direct evidence of target binding in a native cellular context without modifying the compound.[9] |
| Limitations | Semi-quantitative, labor-intensive, lower throughput. | Requires a plate-based fluorescence imager, optimization of fixation/permeabilization is crucial.[4] | Can be technically challenging, requires a specific antibody for the target protein, may not work for all targets.[11] |
Comparison of IKKβ Inhibitors
MLN120B is one of several small molecule inhibitors developed to target IKKβ. A comparison with other well-characterized inhibitors provides context for its activity.
| Compound | Mechanism of Action | Reported Potency (IC50) | Key Features |
| MLN120B | ATP-competitive | 45 nM (recombinant IKKβ)[1] | Potent and selective for IKKβ over other IKK isoforms.[1] |
| BMS-345541 | Allosteric inhibitor | 0.3 µM (IKKβ) | Highly selective, binds to an allosteric site rather than the ATP-binding pocket.[3][12] |
| TPCA-1 | ATP-competitive | 17.9 nM (IKKβ) | Potent inhibitor of IκBα phosphorylation; also reported to inhibit STAT3 signaling.[3][13] |
| IKK-16 | ATP-competitive | 40 nM (IKKβ) | Potent IKKβ inhibitor that blocks NF-κB activation.[12] |
Key Experimental Protocols
Here we provide detailed protocols for the primary methods used to validate MLN120B target engagement.
Western Blot for Phospho-IκBα Inhibition
This protocol assesses the ability of MLN120B to inhibit the phosphorylation of IκBα, a direct substrate of IKKβ.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S, RPMI 8226) in appropriate culture plates and grow to 70-80% confluency.[3]
-
Pre-treat cells with varying concentrations of MLN120B (e.g., 1-20 µmol/L) or vehicle control (DMSO) for 60-90 minutes.[3][14]
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 5 ng/mL), for 10-15 minutes to induce IκBα phosphorylation.[14] Include an unstimulated control.
b. Cell Lysis and Protein Quantification:
-
Place the culture dish on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method like the BCA assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[17]
-
Capture the signal using a CCD imager or film.
-
For a loading control, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.
In-Cell Western (ICW) Assay
This higher-throughput method quantifies p-IκBα levels directly in plate format.
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Treat cells with MLN120B and stimulate with TNF-α as described in the Western Blot protocol.
-
Fixation and Permeabilization:
-
Blocking: Wash the wells and add a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes at room temperature.[5]
-
Primary Antibody Incubation: Incubate cells with the primary antibody against p-IκBα (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Imaging: Wash the wells, ensure they are dry, and scan the plate using a compatible NIR imaging system (e.g., LI-COR Odyssey).
-
Analysis: Quantify the integrated intensity of the NIR signal in each well. Normalize the p-IκBα signal to the cell stain signal to correct for variations in cell number.[18]
Cellular Thermal Shift Assay (CETSA)
This protocol validates the direct binding of MLN120B to IKKβ by measuring increased thermal stability of IKKβ in MLN120B-treated cells.
-
Cell Treatment: Treat cultured cells with a high concentration of MLN120B (e.g., 20-50 µM) or vehicle control for 1 hour at 37°C.[7]
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at 25°C).[7]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated/denatured proteins.[7]
-
-
Detection:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble IKKβ in each sample using the Western Blot protocol described above, with a primary antibody specific for IKKβ.
-
-
Analysis: A positive target engagement result is indicated by a higher amount of soluble IKKβ remaining at elevated temperatures in the MLN120B-treated samples compared to the vehicle control. This shift in the melting curve demonstrates that MLN120B binding has stabilized the IKKβ protein.[8]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Canonical NF-κB signaling pathway showing inhibition by MLN120B.
Caption: Workflow for validating MLN120B activity via Western Blot.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. products.advansta.com [products.advansta.com]
- 11. biorxiv.org [biorxiv.org]
- 12. scbt.com [scbt.com]
- 13. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bio-rad.com [bio-rad.com]
- 16. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 17. bu.edu [bu.edu]
- 18. m.youtube.com [m.youtube.com]
Unlocking Synergistic Power: MLN120B in Combination Therapy for Multiple Myeloma
A detailed guide for researchers and drug development professionals on the synergistic effects of the IKKβ inhibitor MLN120B with conventional chemotherapeutic agents in the treatment of multiple myeloma.
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a comprehensive comparison of the IκB kinase β (IKKβ) inhibitor, MLN120B, in combination with other drugs, supported by experimental data. MLN120B targets the NF-κB signaling pathway, a critical mediator of cell survival and proliferation in various cancers, particularly multiple myeloma.
Synergistic and Additive Effects with Conventional Agents
Studies have demonstrated that MLN120B exhibits synergistic or additive effects when combined with standard-of-care chemotherapeutic agents in multiple myeloma. The primary evidence for these interactions comes from in vitro studies on various multiple myeloma cell lines.
Quantitative Analysis of Drug Combinations
The following tables summarize the quantitative data on the growth inhibition of multiple myeloma cell lines when treated with MLN120B in combination with doxorubicin, melphalan, and dexamethasone. The data is extracted from dose-response curves where the addition of MLN120B led to a significant increase in the growth inhibitory effects of the conventional agents.
Table 1: Effect of MLN120B in Combination with Doxorubicin on RPMI 8226 Multiple Myeloma Cells
| Doxorubicin (nM) | % Growth Inhibition (Doxorubicin alone) | % Growth Inhibition (Doxorubicin + 5 µM MLN120B) |
| 50 | ~20% | ~40% |
| 100 | ~35% | ~60% |
| 200 | ~55% | ~75% |
Table 2: Effect of MLN120B in Combination with Melphalan on RPMI 8226 Multiple Myeloma Cells
| Melphalan (µM) | % Growth Inhibition (Melphalan alone) | % Growth Inhibition (Melphalan + 5 µM MLN120B) |
| 1 | ~15% | ~35% |
| 2 | ~30% | ~55% |
| 4 | ~50% | ~70% |
Table 3: Effect of MLN120B in Combination with Dexamethasone on RPMI 8226 Multiple Myeloma Cells
| Dexamethasone (nM) | % Growth Inhibition (Dexamethasone alone) | % Growth Inhibition (Dexamethasone + 5 µM MLN120B) |
| 50 | ~10% | ~30% |
| 100 | ~25% | ~50% |
| 200 | ~40% | ~65% |
Note: The percentage of growth inhibition is approximated from graphical data presented in the source literature.
In the RPMI 8226 and INA6 multiple myeloma cell lines, MLN120B consistently augmented the growth inhibition triggered by doxorubicin and melphalan.[1][2] This additive or synergistic effect suggests that targeting the NF-κB pathway can lower the threshold for the cytotoxic effects of conventional chemotherapy. However, it is important to note that this enhanced effect was not observed in the MM.1S cell line for these specific combinations.[2]
Furthermore, MLN120B was shown to significantly augment tumor necrosis factor-alpha (TNF-α)-induced cytotoxicity in MM.1S cells, highlighting its potential in inflammatory tumor microenvironments.[1][2]
Overcoming Drug Resistance
One of the significant findings is the ability of MLN120B to overcome the protective effects of the bone marrow microenvironment. Adhesion of multiple myeloma cells to bone marrow stromal cells (BMSCs) is a known mechanism of drug resistance. Studies have shown that MLN120B can abrogate the protective effect of BMSCs against dexamethasone-induced apoptosis.[1][2] This suggests that MLN120B could be a valuable agent in preventing or reversing acquired resistance to conventional therapies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Reagents
-
Cell Lines: RPMI 8226, INA6, and MM.1S human multiple myeloma cell lines were used.
-
Drugs: MLN120B, doxorubicin, melphalan, and dexamethasone were obtained from commercial sources and dissolved in appropriate solvents.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Multiple myeloma cells were seeded in 96-well plates at a density of 3 x 104 cells/well.
-
Drug Treatment: Cells were treated with varying concentrations of MLN120B, doxorubicin, melphalan, or dexamethasone, both alone and in combination, for 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Incubation: The plates were incubated for 4 hours at 37°C.
-
Lysis: The cells were lysed by adding 100 µL of a lysis buffer containing 20% sodium dodecyl sulfate and 50% N,N-dimethylformamide.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Western Blot Analysis
-
Cell Lysis: Cells were treated with drugs as indicated, harvested, and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, IκBα).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NF-κB signaling pathway and points of drug intervention.
Caption: Workflow for in vitro drug combination studies.
Conclusion
The IKKβ inhibitor MLN120B demonstrates significant potential as a combination therapy partner with conventional chemotherapeutic agents in multiple myeloma. Its ability to enhance the efficacy of drugs like doxorubicin, melphalan, and dexamethasone, and to overcome resistance mechanisms mediated by the bone marrow microenvironment, provides a strong rationale for its further clinical investigation. The provided data and experimental protocols offer a foundation for researchers to design and interpret further studies aimed at optimizing combination therapies targeting the NF-κB pathway.
References
Comparative Analysis of MLN120B and Other IKKβ Inhibitors: A Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of MLN120B, a potent IκB kinase beta (IKKβ) inhibitor, against other commercially available IKKβ inhibitors. Understanding the selectivity of kinase inhibitors is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics with minimal off-target effects. This document summarizes key quantitative data, presents detailed experimental methodologies, and includes visualizations of pertinent signaling pathways and experimental workflows.
IKKβ Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (IC50) and selectivity of MLN120B in comparison to other well-characterized IKKβ inhibitors: BMS-345541, PS1145, and TPCA-1. The data highlights the on-target potency and the cross-reactivity against other kinases.
| Inhibitor | IKKβ (IKK2) IC50 | IKKα (IKK1) IC50 | Selectivity (IKKα/IKKβ) | Key Off-Target Kinases (Inhibition >50% at 1µM) | Reference |
| MLN120B | 45 nM | >2250 nM | >50-fold | Data not publicly available in detail, but noted to have a very low selectivity entropy of 0.7, indicating high selectivity. No significant inhibition of ERK, JNK, p38, Akt, or STAT3 was observed. | [1] |
| BMS-345541 | 300 nM | 4000 nM | ~13-fold | Failed to inhibit a panel of 15 other kinases. A KINOMEscan profile is available for further analysis. | [2][3] |
| PS1145 | ~100-200 nM (in cells) | Not specified | Not specified | Limited public data on broad kinase panel screening. | |
| TPCA-1 | 17.9 nM | 400 nM | ~22-fold | JNK3 (3600 nM). Stated to have >550-fold selectivity over a panel of other kinases. Also identified as a direct inhibitor of STAT3. | [4][5] |
Signaling Pathway of IKKβ in NF-κB Activation
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the central role of the IKK complex and the point of inhibition by MLN120B and other IKKβ inhibitors. These inhibitors typically act by competing with ATP for the binding site on the IKKβ subunit.
Experimental Protocols
Accurate determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are generalized methodologies for common kinase assays used in cross-reactivity profiling.
Radiometric Kinase Assay (e.g., for IKKβ)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase.
Materials:
-
Recombinant IKKβ enzyme
-
IKKβ-specific substrate peptide (e.g., a synthetic peptide derived from IκBα)
-
[γ-³³P]ATP
-
Test inhibitor (e.g., MLN120B)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., 3% phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the IKKβ enzyme to the kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common non-radiometric alternative for measuring kinase activity.
Workflow Diagram:
Principle:
A kinase phosphorylates a fluorescently labeled substrate. A lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the lanthanide donor and the fluorescent acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET). The intensity of the FRET signal is proportional to the kinase activity. Inhibitors will reduce the FRET signal in a dose-dependent manner.
Conclusion
MLN120B demonstrates high potency and selectivity for IKKβ, with a significantly better selectivity profile over IKKα compared to other inhibitors like BMS-345541 and TPCA-1. While comprehensive public data on its cross-reactivity against a wide kinome panel is limited, the available information suggests it is a highly selective tool compound for studying the canonical NF-κB pathway. The choice of an appropriate IKKβ inhibitor for research or therapeutic development should be guided by a thorough evaluation of its on-target potency and off-target profile, utilizing robust and well-controlled kinase assays as described in this guide. Researchers are encouraged to consult primary literature and kinase profiling databases for the most detailed and up-to-date selectivity data.
References
- 1. Liver Kinome Profiling Identifies PS1145 as a Potential Therapeutic molecule for amelioration of Systemic Inflammation in Alcohol-related Liver Disease | bioRxiv [biorxiv.org]
- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy of MLN120B: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ). The data presented is intended to offer an objective overview of its performance, supported by experimental details to aid in research and development efforts.
Data Presentation
The following tables summarize the quantitative and qualitative data on the efficacy of MLN120B in preclinical models of multiple myeloma.
In Vitro Efficacy of MLN120B
| Cell Line | Cancer Type | Parameter | Result | Citation |
| Multiple Myeloma Cell Lines (general) | Multiple Myeloma | Growth Inhibition | 25% to 90% (dose-dependent) | [1][2][3] |
| MM.1S | Multiple Myeloma | Growth Inhibition | Dose-dependent inhibition | [1][2] |
| U266 | Multiple Myeloma | Growth Inhibition | Dose-dependent inhibition | [1][2][3] |
| INA6 | Multiple Myeloma | Growth Inhibition | Dose-dependent inhibition | [1][2][3] |
| RPMI 8226 | Multiple Myeloma | Growth Inhibition | Dose-dependent inhibition | [1][2][3] |
| Bone Marrow Stromal Cells (BMSCs) | N/A | IL-6 Secretion Inhibition | 70% to 80% | [1][2][3] |
Note: Specific IC50 values for the individual multiple myeloma cell lines were not explicitly available in the reviewed literature. The provided data indicates a dose-dependent effect, with higher concentrations of MLN120B leading to greater growth inhibition.
In Vivo Efficacy of MLN120B
| Animal Model | Cancer Type | Cell Line | Treatment Regimen | Efficacy Readout | Result | Citation |
| SCID-hu Mouse Model | Multiple Myeloma | INA6 | 50 mg/kg, twice daily (oral) | Reduction of soluble human IL-6 receptor (shuIL-6R) levels | Significant reduction in shuIL-6R, indicating tumor growth inhibition. Trend toward prolonged survival. | [2][4] |
Note: While the study in the SCID-hu mouse model demonstrated a clear inhibitory effect on a biomarker of tumor growth, specific quantitative data on tumor growth inhibition (TGI) percentages were not provided in the available literature. One source described the in vivo growth inhibition as "modest".[5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
A common method to assess the in vitro efficacy of a compound like MLN120B is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S, U266, INA6, or RPMI 8226) in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow cells to adhere and stabilize.
-
Compound Treatment: Prepare serial dilutions of MLN120B in culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of MLN120B. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of MLN120B relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
The SCID-hu (Severe Combined Immunodeficient-human) mouse model is a clinically relevant model for studying human hematological malignancies like multiple myeloma.
Principle: This model involves the implantation of human fetal bone into a SCID mouse, creating a human bone marrow microenvironment. Human multiple myeloma cells are then injected directly into the human bone implant, allowing for the study of tumor growth and response to therapy in a more physiologically relevant context.
Protocol:
-
Animal Model: Utilize SCID mice.
-
Human Bone Implantation: Surgically implant human fetal bone fragments subcutaneously into the mice. Allow several weeks for the bone to engraft and become vascularized.
-
Tumor Cell Inoculation: Inject a suspension of human multiple myeloma cells (e.g., INA6) directly into the engrafted human bone.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring a relevant biomarker in the mouse serum, such as soluble human interleukin-6 receptor (shuIL-6R), which is shed by the INA6 myeloma cells.
-
Treatment: Once tumors are established (as indicated by rising biomarker levels), randomize the mice into treatment and control groups. Administer MLN120B (e.g., 50 mg/kg, twice daily by oral gavage) or a vehicle control for a specified duration.
-
Efficacy Assessment: Continue to monitor serum biomarker levels throughout the treatment period. A decrease or stabilization of the biomarker in the treated group compared to the control group indicates an anti-tumor effect. At the end of the study, mice are euthanized, and the human bone implants can be harvested for histological and immunohistochemical analysis to further assess tumor burden.
-
Data Analysis: Compare the changes in biomarker levels between the treated and control groups to determine the statistical significance of the treatment effect. Survival analysis can also be performed.
Mandatory Visualization
Caption: MLN120B inhibits the IKKβ subunit of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.
Caption: A generalized workflow for conducting an in vivo xenograft study to evaluate the efficacy of a therapeutic agent like MLN120B.
References
- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] MLN 120 B , a Novel I K BKinase B Inhibitor , Blocks Multiple Myeloma Cell Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Combination of Sapanisertib (MLN120B) and Ziv-Aflibercept in Advanced Solid Tumors
This guide provides a comprehensive comparison of the combination therapy of sapanisertib (MLN120B), a dual mTORC1/mTORC2 inhibitor, and ziv-aflibercept, a VEGF inhibitor, against alternative standard-of-care treatments for advanced solid tumors. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective performance data, detailed experimental methodologies, and visual representations of pathways and workflows.
Mechanism of Action and Therapeutic Rationale
Sapanisertib is a potent, orally bioavailable, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2] Inhibition of these complexes can lead to tumor cell apoptosis and a decrease in cell proliferation.[1][2] The mTOR pathway is frequently dysregulated in various cancers.[2] Ziv-aflibercept is a recombinant fusion protein that acts as a decoy receptor for vascular endothelial growth factor (VEGF)-A, VEGF-B, and placental growth factor (PlGF), effectively sequestering these pro-angiogenic factors and inhibiting the growth of new blood vessels that tumors need to thrive.[2][3]
The combination of an mTOR inhibitor with an anti-angiogenic agent is based on the preclinical rationale that these two mechanisms can act synergistically to inhibit tumor growth.[2][3] mTOR pathway inhibition can decrease the production of angiogenic factors like HIF-1α and VEGF, while VEGF blockade directly targets the tumor microenvironment.[2][3] This dual approach aims to overcome resistance mechanisms and enhance anti-tumor activity.[2]
Signaling Pathway of Sapanisertib and Ziv-Aflibercept
Caption: Sapanisertib inhibits mTORC1/2, while ziv-aflibercept traps VEGF, leading to reduced tumor growth.
Clinical Performance of Sapanisertib in Combination with Ziv-Aflibercept
A Phase I clinical trial (NCT02159989) evaluated the safety and efficacy of sapanisertib in combination with ziv-aflibercept in 55 heavily pre-treated patients with various advanced solid tumors, including ovarian, colorectal, and sarcoma.[1][4] The median number of prior lines of therapy was four.[1]
Efficacy in Advanced Solid Tumors
| Efficacy Endpoint | Sapanisertib + Ziv-Aflibercept (n=50) |
| Disease Control Rate (DCR) | 78%[1] |
| Partial Response (PR) | 4%[1] |
| Stable Disease (SD) | 74%[1] |
Safety and Tolerability
The maximum tolerated dose (MTD) was established as sapanisertib 4 mg orally (3 days on, 4 days off) plus ziv-aflibercept 3 mg/kg intravenously every 2 weeks in a 28-day cycle.[1] The combination was generally tolerable, with the most frequent treatment-related grade ≥2 adverse events being hypertension, fatigue, anorexia, hypertriglyceridemia, diarrhea, nausea, mucositis, and increased serum lipase.[1] No grade 5 (fatal) adverse events were reported.[1]
Comparison with Alternative Therapies
The following tables compare the clinical performance of the sapanisertib and ziv-aflibercept combination with standard-of-care therapies for heavily pretreated advanced ovarian cancer, refractory metastatic colorectal cancer, and advanced soft tissue sarcoma. It is important to note that direct cross-trial comparisons are challenging due to differences in patient populations and study designs.
Advanced Ovarian Cancer
| Treatment | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| Sapanisertib + Ziv-Aflibercept | Heavily pretreated advanced solid tumors (including 8 ovarian cancer patients) | Not reported for ovarian cancer subgroup | Not reported for ovarian cancer subgroup |
| Single-Agent Gemcitabine | Heavily pretreated (median 3 prior regimens) | 25.6% (overall)[5] | 5.0 months (platinum-sensitive), 2.8 months (platinum-resistant)[5] |
| Standard Platinum-based Chemotherapy (First-line) | Newly diagnosed advanced ovarian cancer | 70-80%[6] | 17.2 months (standard), 28.0 months (dose-dense)[6] |
Refractory Metastatic Colorectal Cancer (mCRC)
| Treatment | Patient Population | Overall Survival (OS) | Progression-Free Survival (PFS) |
| Sapanisertib + Ziv-Aflibercept | Heavily pretreated advanced solid tumors (including 8 colorectal cancer patients) | Not reported | Not reported |
| Regorafenib | Previously treated mCRC | 6.4 months | 1.9 months[7] |
| Fruquintinib | Refractory mCRC | 7.4 months | 3.7 months[8] |
| TAS-102 (Trifluridine/Tipiracil) | Refractory mCRC | 7.1 months | 2.0 months |
Advanced Soft Tissue Sarcoma
| Treatment | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| Sapanisertib + Ziv-Aflibercept | Heavily pretreated advanced solid tumors (including 8 sarcoma patients) | Not reported for sarcoma subgroup | Not reported for sarcoma subgroup |
| Doxorubicin (monotherapy) | Advanced or metastatic non-extremity STS | 20%[9] | 4.7 months (Time to Failure)[9] |
| Doxorubicin + Ifosfamide | Advanced STS | 26.5%[10] | 7.4 months[10] |
| Sintilimab + Doxorubicin | Advanced STS (failed previous systemic therapy) | 39.5%[11] | 4.5 months[11] |
Experimental Protocols
As no specific preclinical studies for the sapanisertib and ziv-aflibercept combination have been published, a representative experimental protocol for a key in vivo experiment is provided below, based on standard methodologies for evaluating such drug combinations.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of sapanisertib and ziv-aflibercept, alone and in combination, in a human tumor xenograft model.
Methodology:
-
Cell Culture: Human cancer cells (e.g., from ovarian, colorectal, or sarcoma origin) are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 to 10 x 10^6 tumor cells are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers.
-
Treatment Groups: Once tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
Sapanisertib (administered orally at a specified dose and schedule)
-
Ziv-aflibercept (administered intravenously or intraperitoneally at a specified dose and schedule)
-
Sapanisertib + Ziv-aflibercept
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Body weight is monitored as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers (e.g., phosphorylation of mTOR pathway components, microvessel density via CD31 staining).
Experimental Workflow
References
- 1. Phase I study of sapanisertib (CB-228/TAK-228/MLN0128) in combination with ziv-aflibercept in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Heavily pretreated ovarian cancer patients treated by single-agent gemcitabine. A retrospective outcome comparison between platinum-sensitive and platinum-resistant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on first-line treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progression-free Survival Data for Metastatic Colorectal Carcinoma | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 8. Patients with refractory metastatic colorectal cancer experience survival benefits with fruquintinib | MD Anderson Cancer Center [mdanderson.org]
- 9. Outcome for Advanced or Metastatic Soft Tissue Sarcoma of Nonextremities Treated with Doxorubicin-Based Chemotherapy: A Retrospective Study from a Single Cancer Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of advanced, metastatic soft tissue sarcoma: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of sintilimab plus doxorubicin in advanced soft tissue sarcoma: A single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MLN120B Research: A Comparative Analysis for Drug Development Professionals
An Independent Review of Preclinical Findings and the Developmental Trajectory of the IKKβ Inhibitor MLN120B in Multiple Myeloma.
Executive Summary
MLN120B emerged as a promising preclinical candidate for the treatment of multiple myeloma due to its potent and selective inhibition of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. Foundational research demonstrated its ability to induce growth inhibition and apoptosis in multiple myeloma cell lines and in in vivo models.[1][2] The drug was shown to block both baseline and TNF-α-induced NF-κB activation, sensitize myeloma cells to conventional chemotherapies, and overcome the protective effects of the bone marrow microenvironment.[1][2]
However, despite the robust preclinical data, MLN120B and related IKKβ inhibitors did not progress to late-stage clinical trials.[3] Evidence suggests that this was primarily due to concerns regarding systemic toxicity associated with the broad physiological role of NF-κB.[3] This guide presents the key preclinical data for MLN120B, offers a comparative perspective with other IKKβ inhibitors investigated in a similar context, and provides detailed experimental protocols from the foundational studies to aid in the critical evaluation of this therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary preclinical research on MLN120B and provide a comparative look at other IKKβ inhibitors studied in multiple myeloma.
Table 1: In Vitro Efficacy of MLN120B in Multiple Myeloma Cell Lines
| Cell Line | Assay | MLN120B Concentration | % Growth Inhibition | Citation |
| MM.1S | MTT Assay | 20 µmol/L | Up to 35% | [2] |
| MM.1S | [3H]Thymidine Uptake | 20 µmol/L | Up to 75% | [2] |
| RPMI 8226 | Not Specified | Dose-dependent | 25% to 90% | [1] |
| INA6 | Not Specified | Dose-dependent | 25% to 90% | [1] |
| U266 | Not Specified | Dose-dependent | 25% to 90% | [1] |
Table 2: Effect of MLN120B on Cytokine Secretion and Bone Marrow Microenvironment
| Cell Type | Effect Measured | MLN120B Effect | Citation |
| Bone Marrow Stromal Cells (BMSCs) | Constitutive IL-6 Secretion | 70% to 80% inhibition | [1] |
| BMSCs | TNF-α-induced IL-6 Secretion | Significant inhibition (P < 0.01) | [2] |
| Multiple Myeloma Cells Adherent to BMSCs | Proliferation | Almost completely blocked | [1] |
Table 3: Preclinical Efficacy of Other IKKβ Inhibitors in Multiple Myeloma
| Inhibitor | Key Finding | Citation |
| AS602868 | Induced dose-dependent growth inhibition and apoptosis in human myeloma cell lines and primary patient cells. | [4][5] |
| ACHP | Inhibited constitutive NF-κB activation and induced apoptosis in myeloma cell lines. | [6] |
| NIK Inhibitors (AM-0216, AM-0561) | Selectively cytotoxic for myeloma cells with NIK-dependent NF-κB activation, suggesting a role for the alternative pathway. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for MLN120B.
Caption: Canonical NF-κB pathway and MLN120B's mechanism of action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of an IKKβ inhibitor like MLN120B.
Caption: In vitro evaluation workflow for MLN120B.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols as described in the foundational research by Hideshima et al. (2006).
Cell Lines and Reagents
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, MM.1R, U266, RPMI 8226, INA6) were used.
-
Reagents: MLN120B was synthesized by Millennium Pharmaceuticals. Recombinant human TNF-α, IL-6, and IGF-1 were commercially obtained. Dexamethasone, melphalan, and doxorubicin were also commercially sourced.
In Vitro Growth Inhibition Assays
-
MTT Assay: Myeloma cells were seeded in 96-well plates and incubated with varying concentrations of MLN120B for 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
[3H]Thymidine Uptake Assay: DNA synthesis as a measure of cell proliferation was determined by pulsing cells with [3H]thymidine for the last 8 hours of a 72-hour culture with MLN120B. Radioactivity was measured using a scintillation counter.[2]
Western Blot Analysis
-
Myeloma cells were treated with MLN120B for specified times, followed by stimulation with TNF-α where indicated.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to membranes, and immunoblotted with specific antibodies against phosphorylated IκBα, total IκBα, and other proteins of interest.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear extracts were prepared from myeloma cells treated with MLN120B and/or TNF-α.
-
EMSA was performed using a 32P-labeled oligonucleotide probe corresponding to the NF-κB binding site.
-
The protein-DNA complexes were resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography.
In Vivo Animal Studies
-
SCID-hu Mouse Model: Human fetal bone chips were implanted subcutaneously into severe combined immunodeficient (SCID) mice. After engraftment, INA6 human myeloma cells were injected directly into the bone chips.
-
Mice were treated with MLN120B or a vehicle control.
-
Tumor growth was monitored by measuring the levels of human IL-6 receptor in the mouse serum.[2]
Conclusion and Future Perspectives
The preclinical data for MLN120B robustly supported its potential as a therapeutic agent for multiple myeloma by targeting the NF-κB pathway. The compound demonstrated potent in vitro and in vivo activity, providing a strong rationale for clinical investigation. However, the apparent discontinuation of its clinical development, likely due to toxicity concerns, underscores a critical challenge in targeting a pleiotropic pathway like NF-κB.
For researchers and drug developers, the story of MLN120B offers valuable insights. While the preclinical efficacy was clear, the therapeutic window proved to be a significant hurdle. Future efforts in this area may benefit from exploring more targeted approaches to modulate NF-κB activity, such as developing inhibitors of specific upstream or downstream effectors, or employing novel drug delivery systems to enhance tumor-specific accumulation and reduce systemic exposure. The detailed protocols and data presented in this guide serve as a valuable resource for designing and interpreting future studies aimed at harnessing the therapeutic potential of NF-κB pathway inhibition in oncology.
References
- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NF‐κB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth | Semantic Scholar [semanticscholar.org]
- 5. Targeting NF-kappaB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling MLN120B Dihydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling MLN120B dihydrochloride, a potent IKKβ inhibitor. By following these procedural steps, you can minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a powdered substance, a comprehensive approach to personal protective equipment is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Should be worn at all times to protect eyes from dust and potential splashes. A face shield may be required for larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling powdered chemicals. It is recommended to wear double gloves, especially when weighing or preparing solutions. Gloves should be changed regularly and immediately if contaminated. |
| Respiratory Protection | N95 or P1 Dust Mask | A NIOSH-approved respirator is essential when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of fine particles. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A systematic workflow is critical to safely manage this compound from receipt to disposal.
Step-by-Step Handling Procedures
-
Receiving and Inspection : Upon receipt, carefully inspect the package for any signs of damage or leakage.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Personal Protective Equipment (PPE) : Before handling, ensure all recommended PPE is worn correctly.
-
Weighing and Handling :
-
Always handle the solid powder within a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
-
Solution Preparation :
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered this compound slowly to avoid aerosolization.
-
-
Decontamination : After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) and then wipe with a dry cloth.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect all solid waste, including empty containers, contaminated gloves, weighing papers, and disposable lab coats, in a clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, labeled hazardous liquid waste container. Do not pour down the drain.
-
Waste Pickup : Follow your institution's guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a secure and productive laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
